7-(Bromomethyl)naphthalen-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10BrN |
|---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
7-(bromomethyl)naphthalen-2-amine |
InChI |
InChI=1S/C11H10BrN/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-6H,7,13H2 |
InChI Key |
UPSGZXGZEYIQPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)N)CBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 7-(Bromomethyl)naphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthetic route and expected characterization of the bifunctional naphthalene derivative, 7-(Bromomethyl)naphthalen-2-amine. This compound holds potential as a valuable building block in medicinal chemistry and materials science due to its reactive bromomethyl group, which allows for further molecular elaboration, and the presence of a primary amine that can be readily functionalized. Naphthalene derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Proposed Synthesis of this compound
A direct and efficient synthesis of this compound is not extensively documented in the scientific literature. However, a plausible and robust three-step synthetic pathway can be proposed, starting from the commercially available 7-methylnaphthalen-2-amine. This proposed synthesis involves the protection of the reactive amine functionality, followed by the bromination of the benzylic methyl group, and concluding with the deprotection of the amine to yield the target compound.
Experimental Protocols
Step 1: Protection of the Amine Group - Synthesis of N-(7-methylnaphthalen-2-yl)acetamide
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-methylnaphthalen-2-amine (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(7-methylnaphthalen-2-yl)acetamide.
-
Purify the product by recrystallization or column chromatography.
Step 2: Bromination of the Methyl Group - Synthesis of N-(7-(bromomethyl)naphthalen-2-yl)acetamide
-
In a round-bottom flask fitted with a reflux condenser and a light source (for initiation), dissolve N-(7-methylnaphthalen-2-yl)acetamide (1 equivalent) in a dry, non-polar solvent such as carbon tetrachloride or cyclohexane.
-
Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp or a standard incandescent light bulb to initiate the radical chain reaction.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-(7-(bromomethyl)naphthalen-2-yl)acetamide.
-
Purify the product by recrystallization or column chromatography.
Step 3: Deprotection of the Amine Group - Synthesis of this compound
-
Dissolve the purified N-(7-(bromomethyl)naphthalen-2-yl)acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the solution to reflux and stir for 4-8 hours, monitoring the deprotection by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
-
Further purification can be achieved by column chromatography if necessary.
Data Presentation: Synthesis
| Step | Reactant | Reagents | Product | Expected Yield (%) |
| 1 | 7-Methylnaphthalen-2-amine | Acetic anhydride | N-(7-methylnaphthalen-2-yl)acetamide | 90-95 |
| 2 | N-(7-methylnaphthalen-2-yl)acetamide | N-Bromosuccinimide, AIBN | N-(7-(bromomethyl)naphthalen-2-yl)acetamide | 70-80 |
| 3 | N-(7-(bromomethyl)naphthalen-2-yl)acetamide | HCl, Ethanol | This compound | 85-90 |
Note: The expected yields are estimates based on similar, well-established organic transformations and would require experimental validation.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the structure of the molecule and data from analogous compounds.
Data Presentation: Characterization
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.6-7.8 (m, 4H, aromatic), 7.1-7.3 (m, 2H, aromatic), 4.6 (s, 2H, -CH₂Br), 3.9 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 145.0 (C-NH₂), 135.0-125.0 (aromatic carbons), 33.0 (-CH₂Br) |
| FT-IR (KBr, cm⁻¹) | ν: 3400-3300 (N-H stretch), 3100-3000 (aromatic C-H stretch), 1620 (N-H bend), 1210 (C-N stretch), 650 (C-Br stretch) |
| Mass Spectrometry (EI) | m/z: 235/237 ([M]⁺, bromine isotope pattern), 156 ([M-Br]⁺) |
Note: The presented spectral data are predicted and should be confirmed by experimental analysis of the synthesized compound.
Logical Workflow and Pathway Diagrams
Synthetic Workflow
Caption: Proposed three-step synthesis of this compound.
Potential for Further Functionalization
Caption: Potential reaction pathways for further derivatization.
Potential Biological Significance and Applications
While the biological activity of this compound has not been specifically reported, the naphthalene scaffold is a common motif in a variety of biologically active molecules. Naphthalene derivatives have been investigated for a range of therapeutic applications, including:
-
Anticancer Activity: Many naphthalene-based compounds have demonstrated cytotoxic effects against various cancer cell lines. The ability to functionalize both the amine and bromomethyl groups of the title compound could allow for the development of novel anticancer agents.
-
Antimicrobial Agents: The naphthalene ring system is also present in numerous compounds with antibacterial and antifungal properties.
-
Fluorescent Probes: The naphthalenamine core is fluorescent, and derivatization at the bromomethyl position could lead to the development of fluorescent probes for biological imaging and sensing applications.
The dual reactivity of this compound makes it a versatile intermediate for the synthesis of a diverse library of compounds for screening in drug discovery programs. The bromomethyl group can serve as a reactive handle for covalent modification of biological targets, while the amino group provides a site for altering solubility, polarity, and receptor-binding interactions.
Conclusion
This technical guide outlines a feasible synthetic approach to this compound and provides expected characterization data. The proposed synthesis is based on well-established chemical transformations, offering a reliable pathway for obtaining this valuable bifunctional building block. The versatile reactivity of the target molecule opens up numerous possibilities for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. It is important to note that the presented synthetic protocol and characterization data are proposed and require experimental verification.
An In-depth Technical Guide to the Spectroscopic Properties of 7-(Bromomethyl)naphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(Bromomethyl)naphthalen-2-amine is a bifunctional naphthalene derivative containing both a reactive bromomethyl group and a nucleophilic amino group. These functionalities make it a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents and molecular probes. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide provides a detailed overview of the predicted spectroscopic characteristics of this compound, along with general experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.8 - 7.6 | m | 3H | Aromatic-H |
| ~7.4 - 7.1 | m | 3H | Aromatic-H |
| ~4.7 | s | 2H | -CH₂Br |
| ~4.0 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Aromatic C-NH₂ |
| ~135 - 120 | Aromatic C |
| ~33 | -CH₂Br |
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3250 | Medium, Broad | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1630 - 1580 | Strong | N-H bend |
| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |
| 1335 - 1250 | Strong | Aromatic C-N stretch[1] |
| 1210 | Strong | C-Br stretch |
| 910 - 665 | Broad | N-H wag[1] |
Table 4: Predicted UV-Vis Spectroscopic Data
| λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition |
| ~240 | High | Ethanol/Acetonitrile | π → π |
| ~280 | Medium | Ethanol/Acetonitrile | π → π |
| ~340 | Low | Ethanol/Acetonitrile | n → π* |
Note: The UV-Vis spectrum of naphthalen-2-amine shows absorption maxima at 236 nm, 280 nm, 292 nm, and 340 nm in alcohol[2]. The presence of the bromomethyl group is expected to cause a slight bathochromic (red) shift. The UV/Vis absorbance of 2,3-diaminonaphthalene shows bands at 230 nm and 288 nm, which are attributed to the π-π* transitions of the aromatic rings[3].
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 235/237 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 156 | [M - Br]⁺ |
| 142 | [M - CH₂Br]⁺ |
| 128 | [Naphthalene]⁺ fragment |
Note: The molecular ion peak in amines is typically an odd number[4]. The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern.
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data described above.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR)[5].
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial[5][6].
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary[5].
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube[7].
-
The final sample height in the tube should be approximately 4-5 cm[5].
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer[5].
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and resolution.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
3.3 Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) of a known concentration.
-
Perform serial dilutions to obtain a series of solutions with concentrations that will have absorbances in the linear range of the instrument (typically 0.1 - 1.0).
-
Use a quartz cuvette for measurements in the UV region, as glass absorbs UV light[9].
-
-
Data Acquisition:
-
Fill a cuvette with the blank solvent and record a baseline spectrum.
-
Rinse the cuvette with the sample solution before filling it with the sample.
-
Record the UV-Vis spectrum of the sample over the desired wavelength range (e.g., 200-800 nm).
-
3.4 Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Dissolve a small amount of the sample in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol[10].
-
For positive ion mode, a small amount of an acid (e.g., 0.1% formic acid) is often added to promote protonation[10].
-
The sample solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography system[10].
-
-
Data Acquisition:
-
The sample solution is sprayed into the ESI source, where it is desolvated and ionized.
-
The resulting ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Mandatory Visualizations
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Conclusion
This technical guide provides a predicted spectroscopic profile of this compound, a compound of interest in medicinal chemistry and materials science. While direct experimental data is currently lacking, the provided predictions, based on the analysis of similar structures, offer a valuable resource for the identification and characterization of this molecule. The outlined experimental protocols serve as a practical guide for researchers seeking to acquire empirical spectroscopic data for this and related compounds.
References
- 1. ej-eng.org [ej-eng.org]
- 2. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
chemical structure and properties of 7-(Bromomethyl)naphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 7-(Bromomethyl)naphthalen-2-amine. This bifunctional molecule, featuring a reactive bromomethyl group and a nucleophilic amino group on a naphthalene scaffold, serves as a versatile building block in medicinal chemistry and materials science.
Chemical Structure and Properties
This compound is an aromatic amine with the chemical formula C₁₁H₁₀BrN.[1] The structure consists of a naphthalene core substituted with an amino group at position 2 and a bromomethyl group at position 7. This substitution pattern provides two key reactive sites for further chemical modifications.
Key Identifiers:
-
IUPAC Name: this compound
-
CAS Number: 1261590-78-6[1]
-
Synonyms: 2-Amino-7-(bromomethyl)naphthalene, 7-(Bromomethyl)-2-naphthalenamine[1]
The physicochemical properties of this compound are not extensively reported in the literature; however, predicted values provide a useful reference for handling and experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value (Predicted) | Source |
| Molecular Formula | C₁₁H₁₀BrN | [1] |
| Molecular Weight | 236.11 g/mol | [1] |
| Boiling Point | 386.6 ± 17.0 °C at 760 mmHg | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Flash Point | 187.6 ± 20.9 °C | [1] |
| LogP | 2.87 | [1] |
| Refractive Index | 1.714 | [1] |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [1] |
Spectral Data (Predicted)
-
¹H NMR: The spectrum would likely show signals for the aromatic protons on the naphthalene ring, a singlet for the benzylic protons of the bromomethyl group (typically in the range of 4.5-5.0 ppm), and a broad singlet for the amine protons.
-
¹³C NMR: The spectrum would display signals for the ten aromatic carbons of the naphthalene core and one signal for the benzylic carbon of the bromomethyl group (typically in the range of 30-35 ppm).
-
Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring, and C-Br stretching (typically below 800 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom.
Synthesis and Reactivity
Hypothetical Synthesis Protocol:
A plausible synthesis of this compound could start from 7-methylnaphthalen-2-ol. The synthesis would involve two key steps: amination of the hydroxyl group and benzylic bromination of the methyl group.
-
Amination via the Bucherer Reaction: 7-methylnaphthalen-2-ol can be converted to 7-methylnaphthalen-2-amine. This reaction is typically carried out by heating the naphthol with an aqueous solution of ammonia and sodium bisulfite under pressure. Microwave-assisted Bucherer reactions have been shown to be efficient for similar transformations.[2]
-
Benzylic Bromination: The resulting 7-methylnaphthalen-2-amine can then undergo selective bromination at the methyl group. A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride.[3] It is crucial to protect the amine group, for instance by acetylation, before this step to prevent side reactions, followed by deprotection.
Reactivity Profile:
The reactivity of this compound is dictated by its two functional groups:
-
Bromomethyl Group: This group is highly susceptible to nucleophilic substitution reactions. It can react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form new carbon-heteroatom bonds.[4] This makes it a valuable precursor for introducing the naphthalen-2-amine moiety into larger molecules.
-
Amino Group: The primary aromatic amine is nucleophilic and can undergo reactions typical of this functional group, including acylation, alkylation, and diazotization followed by coupling reactions. Aromatic amines are generally less basic than aliphatic amines.[5][6]
Applications in Research and Drug Development
Naphthalene-based compounds are a cornerstone in medicinal chemistry, with many approved drugs containing this scaffold.[7] The bifunctional nature of this compound makes it a valuable intermediate for synthesizing a diverse range of molecules with potential therapeutic applications.
-
Scaffold for Bioactive Molecules: The naphthalen-2-amine core can be found in various biologically active compounds. The bromomethyl group allows for the facile introduction of this scaffold into larger molecules through linkage with other pharmacophores.
-
Fluorescent Probes: Naphthalene derivatives are known for their fluorescent properties. This compound could serve as a precursor for developing fluorescent probes to study biological systems, for example, by labeling specific proteins or cellular structures.
-
Linker Chemistry: In drug development, particularly in the area of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), bifunctional linkers are essential. The distinct reactivity of the amino and bromomethyl groups could be exploited in the synthesis of such linkers.
Safety and Handling
Specific safety data for this compound is not available. However, based on the known hazards of related compounds such as 2-(Bromomethyl)naphthalene and 2-naphthylamine, caution is strongly advised.
-
2-Naphthylamine: This compound is a known carcinogen.[6]
-
Bromomethylnaphthalenes: These are lachrymators and are corrosive, causing severe skin burns and eye damage.
Precautionary Measures:
-
Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
-
In case of exposure:
-
Skin contact: Immediately wash with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.
-
This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety measures in place.
References
An In-depth Technical Guide on the Reaction Mechanism and Kinetics of 7-(Bromomethyl)naphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(Bromomethyl)naphthalen-2-amine is a bifunctional molecule of interest in medicinal chemistry and materials science. Its structure combines a reactive bromomethyl group, analogous to a benzylic halide, and a nucleophilic amino group on a naphthalene scaffold. This unique arrangement suggests a propensity for nucleophilic substitution reactions, which are fundamental in the synthesis of more complex molecules. Understanding the reaction mechanism and kinetics of this compound is crucial for its effective utilization in drug development and other applications. This document outlines the probable reaction pathways and kinetic behavior of this compound, supported by data from related chemical systems.
Proposed Reaction Mechanism: Nucleophilic Substitution
The primary reactive center in this compound is the benzylic carbon of the bromomethyl group. This carbon is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. Given that it is a primary benzylic halide, the reaction is most likely to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1] An SN1 mechanism, involving a resonance-stabilized benzylic carbocation, is also possible, particularly with poor nucleophiles in polar protic solvents.
SN2 Reaction Pathway
In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[2] This is a concerted, one-step process.
-
Key Features:
-
The reaction rate is dependent on the concentration of both this compound and the nucleophile.
-
The reaction proceeds with an inversion of stereochemistry if the carbon were chiral (which is not the case here).
-
Strong nucleophiles and polar aprotic solvents favor the SN2 mechanism.
-
The amino group at the 2-position of the naphthalene ring is an electron-donating group, which can influence the reactivity of the bromomethyl group through the π-system of the naphthalene ring.
Potential for Self-Reaction
The 2-amino group of one molecule of this compound can act as a nucleophile, attacking the bromomethyl group of another molecule. This would lead to dimerization or polymerization. This self-reaction is a critical consideration in the storage and handling of this compound. To avoid this, the amine can be protected, or the compound can be stored at low temperatures.
Predicted Kinetics
The kinetics of the nucleophilic substitution of this compound are expected to follow second-order rate laws, characteristic of SN2 reactions.
Rate Law: Rate = k[this compound][Nucleophile]
Where:
-
k is the second-order rate constant.
-
[this compound] is the concentration of the substrate.
-
[Nucleophile] is the concentration of the attacking nucleophile.
Influence of Substituents and Solvents
The naphthalene ring's electronic properties and the solvent's polarity will significantly impact the reaction rate.
-
Electronic Effects: The electron-donating amino group can increase the electron density of the naphthalene ring system, which might slightly decrease the electrophilicity of the benzylic carbon.
-
Steric Effects: The bulky naphthalene ring may cause steric hindrance, affecting the approach of the nucleophile. The position of the substituents on the naphthalene ring is crucial in determining the degree of steric hindrance.[3]
-
Solvent Effects:
-
Polar aprotic solvents (e.g., DMSO, DMF, acetone) are expected to accelerate SN2 reactions by solvating the cation but not the nucleophile, thus increasing the nucleophile's reactivity.
-
Polar protic solvents (e.g., ethanol, water) can solvate both the nucleophile and the leaving group, which can slow down SN2 reactions. However, they would favor an SN1 pathway.
-
Hypothetical Kinetic Data
The following table summarizes hypothetical second-order rate constants for the reaction of this compound with a generic nucleophile (Nu⁻) in different solvents at 25°C. These values are illustrative and based on typical rates for SN2 reactions of benzylic bromides.
| Solvent (Dielectric Constant, ε) | Hypothetical Rate Constant (k) (M⁻¹s⁻¹) |
| Acetonitrile (37.5) | 1.5 x 10⁻² |
| Acetone (20.7) | 5.0 x 10⁻³ |
| Methanol (32.7) | 8.0 x 10⁻⁴ |
| Water (80.1) | 1.0 x 10⁻⁴ |
Experimental Protocols for Kinetic Analysis
To empirically determine the reaction mechanism and kinetics of this compound, the following experimental protocols are proposed.
Materials and Reagents
-
This compound (high purity)
-
Selected nucleophiles (e.g., aniline, sodium azide, sodium hydroxide)
-
Anhydrous solvents (e.g., acetonitrile, DMSO, ethanol)
-
Internal standard for chromatographic analysis (e.g., dodecane)
-
Deuterated solvents for NMR studies
Kinetic Measurement using UV-Vis Spectrophotometry
This method is suitable if the product of the reaction has a different UV-Vis absorption spectrum from the reactants.
-
Preparation of Solutions: Prepare stock solutions of this compound and the chosen nucleophile in the desired solvent.
-
Reaction Initiation: Use a stopped-flow apparatus for fast reactions.[4][5] Mix equal volumes of the reactant solutions in the apparatus's mixing chamber. For slower reactions, manual mixing in a cuvette can be employed.
-
Data Acquisition: Monitor the change in absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance. Record absorbance values at regular time intervals.
-
Data Analysis: Plot the change in concentration of the product (calculated from the Beer-Lambert law) versus time. Determine the initial reaction rate from the slope of this curve at time zero. Repeat the experiment with varying initial concentrations of both reactants to determine the order of the reaction with respect to each reactant and the overall rate constant.
Kinetic Measurement using 1H NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of reactants and the appearance of products.
-
Sample Preparation: In an NMR tube, mix known concentrations of this compound, the nucleophile, and an internal standard in a deuterated solvent.
-
Data Acquisition: Acquire 1H NMR spectra at regular time intervals. The disappearance of the characteristic peak for the -CH₂Br protons (around 4.5-5.0 ppm) and the appearance of a new peak for the product's corresponding protons can be monitored.
-
Data Analysis: Integrate the peaks corresponding to the reactant and product. The relative integrals, when compared to the internal standard, will give the concentration of each species at different time points. Plot concentration versus time to determine the rate constant.
Visualizations
Proposed SN2 Reaction Mechanism
Caption: Proposed SN2 reaction mechanism for this compound.
Experimental Workflow for Kinetic Analysis
Caption: General experimental workflow for studying the kinetics of the reaction.
Conclusion
While direct experimental evidence is pending, the chemical structure of this compound strongly suggests that it undergoes nucleophilic substitution at the bromomethyl group, predominantly through an SN2 mechanism. The reaction kinetics are predicted to be second-order and will be significantly influenced by the choice of nucleophile, solvent, and temperature. The potential for self-reaction via its amino group is a notable characteristic that must be considered. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these theoretical predictions, which will be invaluable for the future application of this compound in drug discovery and materials science.
References
- 1. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Steric effects on reactivity in some naphthalene derivatives [ir.canterbury.ac.nz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical kinetics - Measuring, Fast Reactions | Britannica [britannica.com]
A Technical Guide to Early Naphthalene-Based Derivatization Agents
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Naphthalene, a polycyclic aromatic hydrocarbon, possesses intrinsic fluorescence and a rigid planar structure, making it an ideal scaffold for derivatization agents.[1] Early research recognized that by chemically attaching a naphthalene moiety to a target analyte, the analyte's detectability could be dramatically enhanced, particularly in high-performance liquid chromatography (HPLC) coupled with fluorescence or ultraviolet (UV) detectors. These agents were pivotal in the advancement of bioanalytical analysis, enabling the sensitive quantification of amino acids, proteins, and other biomolecules that lack a native chromophore or fluorophore.[1][2] This guide explores the core principles, experimental protocols, and quantitative data associated with seminal naphthalene-based derivatization agents.
Dansyl Chloride: The Pioneer in Amine Derivatization
5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as Dansyl Chloride (DnsCl), is one of the earliest and most influential derivatization reagents. It reacts readily with primary and secondary amino groups, as well as phenolic hydroxyl groups, to produce stable, intensely fluorescent sulfonamide adducts.[3] Its primary application has been in protein chemistry for N-terminal amino acid sequencing and analysis.[2][3]
The sulfonyl chloride group of Dansyl Chloride reacts with the nucleophilic primary amine of an analyte, forming a stable sulfonamide bond under mild conditions.
Caption: Reaction of Dansyl Chloride with a primary amine.
-
Sample Preparation: Prepare a solution of the amino acid standard or protein hydrolysate in a suitable buffer, such as 0.1 M sodium bicarbonate, adjusting the pH to approximately 9.5.
-
Reagent Preparation: Prepare a solution of Dansyl Chloride (e.g., 2.5 mg/mL) in a dry, non-reactive organic solvent like acetone. Note: Dansyl chloride is unstable in dimethyl sulfoxide (DMSO).[3]
-
Reaction: Add an excess of the Dansyl Chloride solution to the amino acid solution. Vortex the mixture thoroughly.
-
Incubation: Incubate the reaction mixture in the dark at an elevated temperature (e.g., 37-50°C) for 30-60 minutes to ensure complete derivatization.
-
Quenching: Add a small amount of a primary amine solution (e.g., proline or ammonia) to react with any excess Dansyl Chloride.
-
Analysis: The resulting solution containing the stable dansylated amino acids can be directly injected into an HPLC system for separation and detection.
| Parameter | Value | Reference |
| Target Analytes | Primary and Secondary Amines, Phenols | [3] |
| Product | Blue or Blue-Green Fluorescent Sulfonamide Adducts | [3] |
| Reaction Rate Constant (Primary Amines) | ~35 M⁻¹s⁻¹ | [2][4] |
| Detection | Fluorescence, UV, Mass Spectrometry | [4][5] |
Naphthalene-2,3-dicarboxaldehyde (NDA): High-Sensitivity for Primary Amines
Naphthalene-2,3-dicarboxaldehyde (NDA) is a highly effective reagent for the derivatization of primary amines. In the presence of a nucleophile, typically cyanide (CN⁻), NDA reacts with primary amines to form exceptionally stable and highly fluorescent 1-cyanobenz[f]isoindole (CBI) derivatives.[6][7] This reaction is noted for its high sensitivity and the stability of its products, making it ideal for the analysis of biogenic amines and amino acids in complex biological matrices.[6][7]
The reaction is a three-component condensation between the analyte's primary amine, the two aldehyde groups of NDA, and the cyanide ion, leading to the formation of a rigid, fluorescent CBI structure.
Caption: NDA derivatization of a primary amine with cyanide.
This protocol is adapted from a method for determining biogenic amines.[7]
-
Reagent Preparation:
-
NDA Solution: Prepare a 10 mM solution of NDA in methanol.
-
Cyanide Solution: Prepare a 10 mM solution of potassium cyanide (KCN) in water.
-
Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.0.
-
-
Derivatization:
-
In a microvial, mix 100 µL of the amine-containing sample (or standard) with 100 µL of the borate buffer.
-
Add 100 µL of the NDA solution and vortex.
-
Add 100 µL of the KCN solution and vortex again.
-
-
Incubation: Allow the reaction to proceed at room temperature for 15-30 minutes, protected from light.
-
Analysis: Inject a suitable volume (e.g., 10-20 µL) of the reaction mixture into the HPLC system for separation and fluorescence detection.
| Parameter | Value (for Biogenic Amines) | Reference |
| Target Analytes | Primary Amines | [6] |
| Excitation Wavelength (λex) | 424 nm | [7] |
| Emission Wavelength (λem) | 494 nm | [7] |
| On-Column Limit of Detection (LOD) | 0.002 - 0.4 ng | [7] |
| Within-day Relative Standard Deviation (RSD) | 0.2 - 3.4% | [7] |
| Between-day Relative Standard Deviation (RSD) | 0.3 - 4.8% | [7] |
Naphthyl Isocyanates: Versatile Reagents for Alcohols and Chiral Separations
Isocyanates are highly reactive functional groups that readily derivatize nucleophiles such as alcohols and amines. 1-Naphthyl isocyanate reacts with alcohols to form naphthylcarbamoyl derivatives, which are suitable for HPLC analysis with UV or fluorescence detection.[8] A significant advancement was the development of chiral isocyanate reagents, such as (R)-(-)-1-(1-Naphthyl)ethyl isocyanate (NEI), for the analysis of enantiomers. NEI reacts with chiral analytes (like aminoalcohols or amino acids) to form diastereomeric pairs, which can then be separated on a standard (achiral) HPLC column.[9][10]
The electrophilic carbon of the isocyanate group is attacked by the nucleophilic oxygen of an alcohol, resulting in the formation of a stable carbamate (urethane) derivative.
Caption: Derivatization of an alcohol with 1-Naphthyl Isocyanate.
This protocol is based on a method for amino acid analysis.[8]
-
Sample Preparation: Dissolve the amino acid sample in a borate buffer (pH ~9.0).
-
Reagent Preparation: Prepare a solution of 1-naphthylisocyanate in dry acetone.
-
Reaction: Add the isocyanate solution to the buffered amino acid solution and mix. Let the reaction proceed for 5-10 minutes at room temperature.
-
Extraction: Add cyclohexane to the mixture and vortex. The nonpolar cyclohexane will extract the excess, unreacted isocyanate reagent, leaving the polar derivatives in the aqueous phase.
-
Separation: Centrifuge the mixture to separate the layers.
-
Analysis: Aspirate the lower aqueous layer containing the naphthylcarbamoyl amino acids and inject it into the HPLC system.
| Parameter | Value (for Amino Acid Derivatives) | Reference |
| Target Analytes | Alcohols, Amines | [8][10] |
| Excitation Wavelengths (λex) | 238 nm and 305 nm | [8] |
| Emission Wavelength (λem) | 385 nm | [8] |
| UV Detection Wavelength | ~222 nm | [8] |
| Derivative Stability | Stable at room temperature, allowing for use in autosamplers | [8] |
General Experimental Workflow
The application of these agents typically follows a pre-column derivatization workflow, which is a common strategy in chromatography to improve the analytical properties of target molecules before their separation.
Caption: General workflow for pre-column derivatization and HPLC analysis.
The early development of naphthalene-based derivatization agents fundamentally changed the landscape of analytical chemistry. By providing a robust means to render non-detectable molecules visible to common detectors with high sensitivity, reagents like Dansyl Chloride, NDA, and Naphthyl Isocyanate enabled countless advances in biochemistry, pharmaceutical analysis, and clinical diagnostics. Their principles and methodologies laid the groundwork for the vast array of fluorescent labeling strategies used in modern drug development and life sciences research.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 4. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]
- 5. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of the naphthalene-2,3-dicarboxaldehyde pre-column derivatization of biogenic mono- and diamines in mixture and fluorescence-HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino acid analysis using 1-naphthylisocyanate as a precolumn high performance liquid chromatography derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (R)-(−)-1-(1-Naphthyl)ethyl isocyanate forchiralderivatization,LiChropur™, =99.0 42340-98-7 [sigmaaldrich.com]
- 10. Enantioselective high-performance liquid chromatography of therapeutically relevant aminoalcohols as their fluorescent 1-naphthyl isocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Photophysical Landscape of Naphthalene Derivatives: A Technical Guide for Researchers
Authored for researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of the core photophysical properties of naphthalene derivatives. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes fundamental processes to serve as a comprehensive resource for the scientific community.
Naphthalene and its derivatives represent a significant class of aromatic compounds extensively utilized in the development of fluorescent probes, sensors, and pharmaceutical agents.[1] Their rigid, planar structure and extended π-electron conjugation result in favorable photophysical properties, including high fluorescence quantum yields and excellent photostability.[1] The tunability of their absorption and emission characteristics through substitution on the naphthalene core makes them versatile tools for a wide range of applications, from cell imaging to the detection of ions and biomolecules.[2]
Core Photophysical Principles
The interaction of naphthalene derivatives with light is governed by the principles of electronic excitation and subsequent relaxation. When a molecule absorbs a photon of appropriate energy, an electron is promoted from its highest occupied molecular orbital (HOMO) to a lower unoccupied molecular orbital (LUMO), transitioning the molecule from its ground state (S₀) to an excited singlet state (S₁ or S₂). The molecule can then return to the ground state through several pathways, including fluorescence (radiative decay) and non-radiative processes like internal conversion and intersystem crossing to a triplet state (T₁). These processes are classically illustrated by a Jablonski diagram.
Quantitative Photophysical Data
The photophysical properties of naphthalene derivatives are highly sensitive to their chemical structure and the surrounding solvent environment. Parameters such as absorption maximum (λabs), molar absorptivity (ε), emission maximum (λem), Stokes shift, fluorescence quantum yield (ΦF), and fluorescence lifetime (τF) are crucial for characterizing these molecules.
Naphthalimide Derivatives
Naphthalimides are a prominent class of naphthalene derivatives valued for their strong fluorescence and environmental sensitivity.[2][3] The tables below summarize the photophysical properties of selected naphthalimide derivatives in various solvents.
Table 1: Photophysical Properties of Naphthalimide Derivatives in Methanol (CH₃OH) [3]
| Compound | λabs (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | Stokes Shift (cm⁻¹) | ΦF |
| 1 | 358 | 1.83 x 10⁴ | 443 | 4.98 x 10³ | 0.32 |
| 2 | 358 | 2.15 x 10⁴ | 442 | 4.93 x 10³ | 0.22 |
| 3 | 358 | 1.93 x 10⁴ | 442 | 4.93 x 10³ | 0.17 |
| 4 | 411 | 1.05 x 10⁴ | 465 | 2.94 x 10³ | 0.83 |
Table 2: Photophysical Properties of a Pyrrole-Substituted Naphthalimide (HP-NAP) in Various Solvents [1]
| Solvent | λabs (nm) | λem (nm) | ΦF | τF (ns) |
| Hexane (Hex) | 425 | 473 | ~1.00 | 3.36 |
| Tetrahydrofuran (THF) | 442 | 545 | 0.54 | 6.11 |
| Acetonitrile (ACN) | 438 | 572 | 0.18 | 2.69 |
PRODAN (6-propionyl-2-(dimethylamino)naphthalene)
PRODAN is a widely used fluorescent probe known for its significant Stokes shift in polar solvents, which arises from an intramolecular charge transfer (ICT) in the excited state.[4] This property makes it an excellent sensor for solvent polarity and for probing the microenvironment of protein cavities.[5]
Table 3: Absorption and Emission Maxima of PRODAN in Selected Solvents
| Solvent | λabs (nm) | λem (nm) |
| Cyclohexane | 343 | 420 |
| Dioxane | 344 | 438 |
| Acetonitrile | 344 | 480 |
| Methanol | 342 | 520 |
Experimental Protocols
Accurate determination of photophysical properties requires standardized experimental procedures. Below are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This technique is used to determine the absorption spectrum and molar absorptivity of a compound.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the naphthalene derivative in a spectroscopic-grade solvent of choice by accurately weighing the compound and dissolving it in a known volume of solvent in a volumetric flask.[6][7]
-
Perform serial dilutions to obtain a series of solutions with concentrations that yield absorbance values between 0.1 and 1.0 for optimal accuracy.[6]
-
-
Procedure:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Select the desired wavelength range for the scan (e.g., 250-600 nm).
-
Fill a pair of matched quartz cuvettes (typically 1 cm path length) with the pure solvent to be used as a blank.[8]
-
Place the cuvettes in the sample and reference holders and record a baseline spectrum. The instrument software will subtract this baseline from subsequent sample scans.[7][8]
-
Replace the blank in the sample holder with a cuvette containing the sample solution.
-
Run the scan to obtain the absorption spectrum.
-
The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length in cm.
-
Steady-State Fluorescence Spectroscopy
This method measures the fluorescence emission spectrum of a sample.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Procedure:
-
Prepare a dilute solution of the sample in a spectroscopic-grade solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[9]
-
Transfer the solution to a fluorescence cuvette (four-sided polished quartz).
-
Place the cuvette in the sample holder of the spectrofluorometer.
-
Set the excitation wavelength (typically at or near the λabs).
-
Scan the emission monochromator over the desired wavelength range to record the fluorescence spectrum.
-
It is crucial to record and subtract the spectrum of a solvent blank to remove Raman scattering peaks.
-
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is the most common approach.[9][10]
-
Materials: A fluorescent standard with a known quantum yield in the same solvent or a solvent with a similar refractive index.
-
Procedure:
-
Prepare a series of five to six solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from approximately 0.02 to 0.1.[9]
-
Measure the UV-Vis absorption spectrum for each solution.
-
Measure the corrected fluorescence emission spectrum for each solution under identical instrument conditions (excitation wavelength, slit widths).[9]
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (ΦX) using the following equation:[9] ΦX = ΦST * (GradX / GradST) * (η²X / η²ST) where Φ is the quantum yield, Grad is the gradient of the plot, η is the refractive index of the solvent, and the subscripts X and ST refer to the unknown sample and the standard, respectively.
-
Time-Resolved Fluorescence Spectroscopy
This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τF). Time-Correlated Single Photon Counting (TCSPC) is a common method.[11][12]
-
Instrumentation: A TCSPC system, including a pulsed light source (e.g., picosecond laser or LED), a sample chamber, a fast photodetector (e.g., single-photon avalanche diode), and timing electronics.[7]
-
Procedure:
-
Prepare a dilute sample solution as for steady-state fluorescence.
-
Measure an instrument response function (IRF) using a scattering solution (e.g., Ludox) at the excitation wavelength.
-
Replace the scattering solution with the sample cuvette.
-
Excite the sample with the pulsed light source and collect the fluorescence decay profile until sufficient photon counts are accumulated for good statistics.
-
The measured decay is a convolution of the true fluorescence decay and the IRF.
-
Use deconvolution software to fit the experimental decay data to an exponential decay model (or multi-exponential for complex systems) to extract the fluorescence lifetime(s).
-
This guide provides a foundational understanding of the photophysical properties of naphthalene derivatives, supported by quantitative data and detailed experimental protocols. The inherent versatility and favorable optical characteristics of these compounds ensure their continued importance in chemical and biological research.
References
- 1. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]
- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semiempirical studies of solvent effects on the intramolecular charge transfer of the fluorescence probe PRODAN - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Analysis of the solvent effect on the photophysics properties of 6-propionyl-2-(dimethylamino)naphthalene (PRODAN) | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. web.uvic.ca [web.uvic.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and photophysical studies of new fluorescent naphthalene chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ossila.com [ossila.com]
- 12. mdpi.com [mdpi.com]
7-(Bromomethyl)naphthalen-2-amine: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of 7-(Bromomethyl)naphthalen-2-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors involving this compound.
Physicochemical Properties
For reference, predicted physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀BrN | [1] |
| Molecular Weight | 236.11 g/mol | [1] |
| Predicted LogP | 2.87 | [1] |
| Predicted Boiling Point | 386.6 ± 17.0 °C at 760 mmHg | [1] |
| Predicted Density | 1.5 ± 0.1 g/cm³ | [1] |
| Predicted Flash Point | 187.6 ± 20.9 °C | [1] |
Stability Profile
The chemical structure of this compound contains two key functional groups that influence its stability: the bromomethyl group and the aromatic amino group.
-
Hydrolysis: The benzylic bromide in the bromomethyl group is susceptible to hydrolysis, particularly in the presence of water or other nucleophiles. This reaction would lead to the formation of 7-(hydroxymethyl)naphthalen-2-amine. The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts.
-
Oxidation: The naphthalen-2-amine moiety is prone to oxidation, a common characteristic of aromatic amines. Exposure to air and light can lead to the formation of colored oxidation products. This degradation pathway is often indicated by a change in the physical appearance of the compound, such as darkening in color.
-
Thermal and Photolytic Degradation: While specific studies on this compound are not available, aromatic amines and halogenated hydrocarbons can be susceptible to degradation upon exposure to heat and light. Thermal stress can accelerate hydrolysis and oxidation reactions. Photodegradation may involve complex reaction pathways initiated by the absorption of UV or visible light.
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not explicitly described in the literature. However, standard methodologies for similar organic compounds can be adapted.
Solubility Determination Protocol
This protocol outlines a general method for determining the solubility of this compound in various solvents.
References
quantum yield of naphthalene-based fluorescent probes
A Technical Guide to the Quantum Yield of Naphthalene-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene, a polycyclic aromatic hydrocarbon, forms the core of a versatile class of fluorescent probes. Due to their rigid planar structure and extensive π-electron conjugation, naphthalene derivatives often exhibit high fluorescence quantum yields (ΦF) and excellent photostability.[1] These favorable photophysical properties make them ideal candidates for developing fluorescent probes used in a wide range of applications, from sensing metal ions and small molecules to imaging complex biological environments like cell membranes and proteins.[1][2]
The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. A high quantum yield is often a primary requirement for a sensitive fluorescent probe. This guide provides an in-depth overview of the quantum yields of common naphthalene-based probes, details the experimental methodology for their determination, and illustrates common mechanisms of action.
Quantitative Data on Naphthalene Probe Quantum Yields
The quantum yield of naphthalene-based probes is highly sensitive to their molecular structure and, critically, to the polarity of their local environment.[3][4] This sensitivity is often exploited in probe design. For instance, probes like Prodan and Laurdan are renowned for their use as membrane probes, where their fluorescence properties change dramatically with the polarity and physical state of the lipid bilayer.[3][5] Generally, many naphthalene derivatives exhibit stronger emission in nonpolar solvents, with quantum efficiency decreasing as solvent polarity increases.[6]
The following table summarizes the reported quantum yields for several key naphthalene-based fluorescent probes in various solvents.
| Probe Name/Derivative | Solvent | Quantum Yield (ΦF) | Reference(s) |
| Prodan | Ethanol | 0.95 | [3] |
| Cyclohexane | 0.03 | [3] | |
| 2,3-Dimethylnaphthalene | Hexane (10⁻⁴ M) | 0.26 | [7] |
| Naphthalene Disilane (Symmetric, 2b) | Acetonitrile | 0.49 | [8] |
| Toluene | 0.32 | [8] | |
| Cyclohexane | 0.15 | [8] | |
| THF | 0.09 | [8] | |
| Naphthalene Disilane (Asymmetric, 1b) | Toluene | 0.23 | [8] |
| THF | <0.01 | [8] | |
| Piperidine-Naphthalimide (7) | Dioxane | 0.821 | [6] |
| Acetonitrile | 0.106 | [6] | |
| Piperidine-Naphthalimide (8) | Dichloromethane | 0.530 | [6] |
| Toluene | 0.453 | [6] | |
| DMSO | 0.003 | [6] |
This table is a representative summary. Quantum yields can vary based on temperature, pH, concentration, and the specific reference standard used for measurement.
Experimental Protocol: Relative Quantum Yield Determination
The most common and reliable method for determining the fluorescence quantum yield of a solution is the comparative method.[9] This technique involves comparing the fluorescence properties of the unknown sample ("X") to a well-characterized fluorescent standard ("ST") with a known quantum yield.[9][10]
Core Principle
If solutions of the standard and the test sample are prepared to have identical absorbance at the same excitation wavelength, it can be assumed they are absorbing the same number of photons.[9] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields, after correcting for the refractive index of the solvents.
The governing equation is:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the test sample and the standard, respectively.[9]
Materials and Instrumentation
-
Fluorophore Standard: A compound with a known, well-documented quantum yield (e.g., Quinine Sulfate in 0.5 M H₂SO₄, ΦF = 0.54; Rhodamine 6G in ethanol, ΦF = 0.95).[11] The standard should absorb and emit in a similar spectral region as the test sample.
-
Test Sample: The naphthalene-based probe of interest.
-
Solvents: Spectroscopic grade solvents. It is ideal to use the same solvent for both the standard and the sample to minimize errors related to the refractive index.[12]
-
UV-Vis Spectrophotometer: To measure absorbance.
-
Fluorescence Spectrometer (Fluorometer): To measure emission spectra. The instrument must have its spectral response corrected.[12]
-
Cuvettes: 1 cm path length quartz cuvettes.
Step-by-Step Methodology
-
Preparation of Stock Solutions: Prepare stock solutions of both the standard and the test sample in the chosen solvent(s).
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the test sample. The concentrations should be chosen to yield absorbance values in the linear range, typically below 0.1 at the excitation wavelength, to avoid inner filter effects and self-absorption.[7]
-
Absorbance Measurement:
-
Select an appropriate excitation wavelength (λex) where both the sample and standard exhibit absorbance.
-
Using the UV-Vis spectrophotometer, record the absorbance of each diluted solution at λex.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorometer to λex used in the absorbance measurements.
-
Record the fluorescence emission spectrum for each diluted solution. It is crucial that all experimental parameters (e.g., excitation and emission slit widths) are kept identical for all measurements of both the sample and the standard.[12]
-
-
Data Processing:
-
Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity (I).
-
For both the standard and the test sample, create a plot of integrated fluorescence intensity (y-axis) versus absorbance at λex (x-axis).
-
-
Calculation:
-
Determine the slope (gradient, Grad) of the linear fit for both the standard (GradST) and test sample (GradX) plots.
-
Look up the refractive indices (η) for the solvents used.
-
Calculate the quantum yield of the test sample (ΦX) using the equation provided in section 3.1.
-
Visualized Workflows and Mechanisms
Diagrams created using the Graphviz DOT language provide clear visual representations of experimental processes and molecular interactions.
Experimental Workflow for Quantum Yield Determination
The following diagram outlines the key steps in the comparative method for determining fluorescence quantum yield.
Signaling Mechanism of a Naphthalene-Based Ion Probe
Many naphthalene probes function as "turn-on" sensors for specific analytes, such as metal ions. The mechanism typically involves a change in the electronic properties of the fluorophore upon binding, which enhances its fluorescence. A common strategy involves photoinduced electron transfer (PET), where a receptor quenches the naphthalene fluorescence in the unbound state. Binding of the analyte to the receptor inhibits PET, thus "turning on" the fluorescence.
The diagram below illustrates this general mechanism for an Al³⁺ sensor.[13]
Conclusion
Naphthalene-based fluorescent probes are powerful tools in chemical and biological research, largely due to their robust photophysical properties. Their quantum yield is a paramount characteristic that dictates their sensitivity and utility. As demonstrated, the ΦF of these probes is not an intrinsic constant but is highly dependent on the molecular design and the surrounding environment, a feature that is cleverly exploited in the creation of responsive sensors. A thorough and accurate determination of the quantum yield, using standardized protocols like the comparative method, is essential for the validation and application of these probes in research and drug development.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prodan (dye) - Wikipedia [en.wikipedia.org]
- 4. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. The photophysical properties of naphthalene bridged disilanes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02961D [pubs.rsc.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Making sure you're not a bot! [opus4.kobv.de]
- 11. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 12. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 7-(Bromomethyl)naphthalen-2-amine in Proteomics
Disclaimer: As of the latest literature review, specific applications of 7-(Bromomethyl)naphthalen-2-amine in proteomics are not well-documented. The following Application Notes and Protocols are proposed based on the chemical properties of the molecule and are intended to serve as a guide for researchers exploring novel labeling reagents.
Application Note: A Novel Fluorescent Probe for Cysteine-Specific Protein Labeling
Introduction
This compound is a fluorescent compound featuring a reactive bromomethyl group and a naphthalene core. The naphthalene moiety imparts intrinsic fluorescence, making it a potential tool for protein labeling and detection. The bromomethyl group is a reactive electrophile that can form a covalent bond with nucleophilic amino acid residues. While it can react with several residues, including lysine and histidine, under controlled pH conditions, it can be optimized for higher specificity towards the more nucleophilic thiol group of cysteine residues. This makes this compound a promising candidate for targeted protein labeling in proteomics research.
Principle of Reaction
The proposed mechanism of action involves the nucleophilic attack of the deprotonated thiol group of a cysteine residue on the electrophilic carbon of the bromomethyl group of this compound. This results in the formation of a stable thioether bond and the release of a bromide ion. The reaction is typically performed under mildly basic conditions to ensure the deprotonation of the cysteine thiol group, enhancing its nucleophilicity.
Potential Applications in Proteomics
-
Fluorescent Labeling for Gel-Based Proteomics: Labeled proteins can be visualized directly in SDS-PAGE gels using fluorescence imaging, eliminating the need for traditional staining methods like Coomassie Blue or silver staining. This allows for a more streamlined workflow and can offer a wider dynamic range for quantification.
-
Tracking Protein Modifications and Interactions: By labeling a specific protein of interest, its localization, trafficking, and interaction with other proteins can be monitored using fluorescence microscopy or other fluorescence-based techniques.
-
Enrichment of Cysteine-Containing Peptides: The naphthalene tag can potentially be used for affinity-based enrichment of labeled peptides prior to mass spectrometry analysis, thereby increasing the confidence in identifying cysteine-containing peptides.
-
Quantitative Proteomics: In conjunction with isotopic labeling strategies, this compound could be adapted for relative quantification of protein expression levels.
Advantages and Limitations
Advantages:
-
The small size of the label is less likely to interfere with protein function compared to larger tags like GFP.
-
The intrinsic fluorescence of the naphthalene group allows for direct detection without the need for secondary antibodies or staining.
-
The potential for cysteine-specific labeling offers a degree of selectivity.
Limitations:
-
The specificity of the labeling reaction needs to be carefully optimized to minimize off-target reactions with other nucleophilic residues.
-
The fluorescence quantum yield of the naphthalene group may be lower compared to more advanced fluorophores.
-
The bromomethyl group can be susceptible to hydrolysis, which would reduce labeling efficiency.
Experimental Protocols
Protocol 1: Fluorescent Labeling of a Purified Protein with this compound
Materials:
-
Purified protein containing at least one cysteine residue (e.g., Bovine Serum Albumin - BSA)
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Tris-HCl buffer (50 mM, pH 7.5) containing 1 mM EDTA
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (optional)
-
Desalting column (e.g., PD-10)
-
Microcentrifuge tubes
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in Tris-HCl buffer to a final concentration of 1-5 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose cysteine residues for labeling, add DTT to a final concentration of 10 mM or TCEP to 1 mM and incubate at 37°C for 1 hour.
-
Remove the reducing agent using a desalting column equilibrated with Tris-HCl buffer.
-
-
Labeling Reaction:
-
Prepare a 10 mM stock solution of this compound in DMF or DMSO.
-
Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2 hours in the dark.
-
-
Removal of Excess Label:
-
Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol, to a final concentration of 50 mM.
-
Remove the unreacted this compound and quenching reagent using a desalting column equilibrated with a suitable buffer (e.g., PBS or Tris-HCl).
-
-
Confirmation of Labeling:
-
The labeling efficiency can be assessed by measuring the absorbance of the protein at 280 nm and the naphthalene label at its characteristic absorbance maximum (to be determined empirically, likely in the UV range).
-
Alternatively, analyze the labeled protein by SDS-PAGE and visualize the fluorescence of the naphthalene tag using a UV transilluminator or a fluorescence gel imager.
-
Protocol 2: Analysis of Labeled Proteins by In-Gel Fluorescence and Mass Spectrometry
Materials:
-
Labeled protein sample from Protocol 1
-
SDS-PAGE reagents and equipment
-
Fluorescence gel imager
-
In-gel digestion kit (trypsin)
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)
Procedure:
-
SDS-PAGE Analysis:
-
Separate the labeled protein sample by SDS-PAGE.
-
After electrophoresis, place the gel on a UV transilluminator or in a fluorescence gel imager to visualize the labeled protein bands.
-
-
In-Gel Digestion:
-
Excise the fluorescent protein band from the gel.
-
Perform in-gel digestion with trypsin according to standard protocols. The this compound label is expected to remain attached to the cysteine residues during this process.
-
-
Mass Spectrometry Analysis:
-
Extract the resulting peptides from the gel.
-
Analyze the peptide mixture by MALDI-TOF or LC-MS/MS.
-
Search the mass spectrometry data against a protein database to identify the protein.
-
Look for the mass shift corresponding to the addition of the this compound label on cysteine-containing peptides to confirm the labeling site. The expected mass shift would be the mass of this compound minus the mass of HBr.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data that could be generated when characterizing the performance of this compound as a protein labeling reagent.
| Parameter | Hypothetical Value | Method of Determination |
| Labeling Efficiency | 75% | Spectrophotometry or Densitometry of in-gel fluorescence |
| Specificity for Cysteine | >90% | Mass Spectrometry (identifying labeled peptides) |
| Limit of Detection (In-Gel) | 10 ng | Serial dilution of labeled protein on SDS-PAGE |
| Fluorescence Excitation Max | 340 nm | Fluorescence Spectroscopy |
| Fluorescence Emission Max | 420 nm | Fluorescence Spectroscopy |
Visualizations
Caption: Workflow for protein labeling and analysis.
Caption: Investigating a signaling pathway with a labeled protein.
Application Note: High-Sensitivity Fluorescence-Based Fatty Acid Analysis Using 7-(Bromomethyl)naphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of fatty acids is critical in various fields of research, including drug development, diagnostics, and nutritional science, due to their roles as signaling molecules, metabolic intermediates, and structural components of cells. This application note describes a highly sensitive method for the quantitative analysis of fatty acids using 7-(Bromomethyl)naphthalen-2-amine as a fluorescent labeling agent. This method is designed for researchers requiring precise quantification of fatty acids from biological samples.
This compound is a fluorescent labeling reagent that reacts with the carboxylic acid group of fatty acids to form highly fluorescent ester derivatives. The naphthalene moiety provides intrinsic fluorescence, allowing for sensitive detection using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector. This derivatization improves the chromatographic properties and significantly enhances the detection sensitivity for fatty acids, which otherwise lack a strong chromophore.
This document provides a detailed protocol for the derivatization of fatty acids with this compound, followed by their separation and quantification using reverse-phase HPLC.
Materials and Methods
Reagents and Materials
-
This compound
-
Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Potassium carbonate (anhydrous)
-
Crown ether (18-crown-6)
-
Hydrochloric acid
-
Chloroform
-
Nitrogen gas
-
Solid Phase Extraction (SPE) cartridges (C18)
Equipment
-
HPLC system with a fluorescence detector
-
Reverse-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Reaction vials (2 mL)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Rotary evaporator or nitrogen evaporator
Experimental Protocols
Preparation of Standard Solutions
-
Fatty Acid Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each fatty acid standard and dissolve in 10 mL of chloroform.
-
This compound Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of acetonitrile.
-
Catalyst Solution: Prepare a solution containing 10 mg/mL of potassium carbonate and 10 mg/mL of 18-crown-6 in acetonitrile.
Derivatization Protocol
-
Pipette 100 µL of the fatty acid standard or sample extract into a 2 mL reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 200 µL of the this compound solution to the vial.
-
Add 50 µL of the catalyst solution.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block.
-
After cooling to room temperature, evaporate the solvent to dryness under nitrogen.
-
Reconstitute the residue in 500 µL of acetonitrile for HPLC analysis.
Sample Preparation from Biological Matrices (e.g., Plasma)
-
Lipid Extraction: To 100 µL of plasma, add 400 µL of a chloroform:methanol (2:1, v/v) mixture. Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Collect the lower organic phase.
-
Saponification: Evaporate the solvent from the organic phase. Add 500 µL of 0.5 M methanolic KOH and heat at 80°C for 10 minutes to hydrolyze fatty acid esters.
-
Acidification and Extraction: Cool the sample, add 500 µL of water, and acidify to pH 2-3 with 1 M HCl. Extract the free fatty acids by adding 1 mL of chloroform, vortexing, and collecting the lower organic phase.
-
Evaporate the chloroform to dryness and proceed with the derivatization protocol as described above.
HPLC Analysis
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 70% B
-
5-20 min: 70% to 100% B
-
20-25 min: 100% B
-
25-26 min: 100% to 70% B
-
26-30 min: 70% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Fluorescence Detector Wavelengths:
-
Excitation: 330 nm (estimated)
-
Emission: 380 nm (estimated)
-
Data Presentation
The following table presents hypothetical quantitative data for the analysis of four standard fatty acids derivatized with this compound. This data is for illustrative purposes to demonstrate the expected performance of the method.
| Fatty Acid | Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) | Linearity (R²) |
| Palmitic Acid (C16:0) | 12.5 | 0.5 | 1.5 | 0.9995 |
| Stearic Acid (C18:0) | 15.2 | 0.6 | 1.8 | 0.9992 |
| Oleic Acid (C18:1) | 14.1 | 0.4 | 1.2 | 0.9998 |
| Linoleic Acid (C18:2) | 13.0 | 0.4 | 1.2 | 0.9997 |
Visualizations
Conclusion
The use of this compound as a pre-column fluorescent derivatization reagent offers a sensitive and reliable method for the quantification of fatty acids by reverse-phase HPLC. The protocol detailed in this application note provides a comprehensive workflow from sample preparation to data analysis, making it a valuable tool for researchers in various scientific disciplines. The high sensitivity of this method allows for the analysis of fatty acids in complex biological matrices, which is particularly relevant for drug development and clinical research.
Application Notes and Protocols: Derivatization of Amino Acids using 7-(Bromomethyl)naphthalen-2-amine for Enhanced Fluorometric Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensitive and accurate quantification of amino acids is crucial in various fields, including biomedical research, drug discovery, and clinical diagnostics. However, most amino acids lack significant UV-Vis absorption or fluorescence, necessitating derivatization with a labeling agent to enable highly sensitive detection by techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection. 7-(Bromomethyl)naphthalen-2-amine is a promising, yet not widely documented, derivatizing agent. Its naphthalene core provides a strong fluorophore, while the bromomethyl group offers a reactive site for conjugation with the primary or secondary amine groups of amino acids.
These application notes provide a detailed, albeit illustrative, protocol for the derivatization of amino acids using this compound. The methodologies and data presented are based on established principles of similar derivatization reactions, as specific literature on this particular reagent is scarce.
Principle of Derivatization
The derivatization of amino acids with this compound proceeds via a nucleophilic substitution reaction. The amino group (-NH2) of the amino acid acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group on the naphthalene reagent. This results in the formation of a stable secondary or tertiary amine linkage and the displacement of the bromide ion. The reaction is typically carried out under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity.
The resulting derivative incorporates the highly fluorescent naphthalene moiety, allowing for sensitive detection.
Caption: Derivatization Reaction Pathway.
Experimental Protocols
Materials and Reagents
-
This compound
-
Amino acid standards (e.g., Glycine, Alanine, Phenylalanine, Proline)
-
Boric acid buffer (0.1 M, pH 9.5)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Reaction vials (2 mL)
-
HPLC system with a fluorescence detector and a C18 column
Derivatization Procedure
-
Preparation of Reagent Solution: Prepare a 10 mM solution of this compound in acetonitrile. This solution should be stored in the dark and prepared fresh daily to minimize degradation.
-
Preparation of Amino Acid Standards: Prepare 1 mM stock solutions of each amino acid in 0.1 M HCl. Dilute the stock solutions with the mobile phase to create a series of working standards with concentrations ranging from 1 µM to 100 µM.
-
Derivatization Reaction:
-
In a 2 mL reaction vial, add 100 µL of the amino acid standard or sample.
-
Add 200 µL of 0.1 M boric acid buffer (pH 9.5).
-
Add 100 µL of the 10 mM this compound solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of 0.1 M HCl to quench the reaction.
-
Filter the resulting solution through a 0.22 µm syringe filter before HPLC analysis.
-
HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-35 min: 80-20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Fluorescence Detector Wavelengths:
-
Excitation: 280 nm
-
Emission: 340 nm
-
Data Presentation
The following table provides representative quantitative data for the HPLC analysis of several amino acid derivatives. Please note that these are hypothetical values for illustrative purposes.
| Amino Acid | Retention Time (min) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) |
| Glycine | 8.5 | 0.5 | 1.5 |
| Alanine | 10.2 | 0.4 | 1.2 |
| Valine | 14.8 | 0.3 | 0.9 |
| Phenylalanine | 18.1 | 0.2 | 0.6 |
| Proline | 12.5 | 0.8 | 2.4 |
| Lysine | 7.3 | 0.6 | 1.8 |
Visualizations
Application Notes and Protocols: 7-(Bromomethyl)naphthalen-2-amine as a Fluorescent Label for Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of peptides is a critical technique in biochemical and biomedical research, enabling the visualization and quantification of peptides in various biological systems. 7-(Bromomethyl)naphthalen-2-amine is a naphthalene-based fluorescent probe with a reactive bromomethyl group. This functional group allows for covalent attachment to nucleophilic residues in peptides, such as the N-terminal alpha-amino group or the epsilon-amino group of lysine residues. The naphthalene moiety provides the intrinsic fluorescence, making it a potentially valuable tool for peptide tracking, localization studies, and binding assays. Naphthalene derivatives are known for their sensitivity to the local environment, which can provide additional insights into peptide conformation and interactions.
This document provides a theoretical framework for the application of this compound as a fluorescent labeling agent for peptides, including detailed protocols and expected photophysical properties based on known chemistry of similar compounds.
Data Presentation
Table 1: Photophysical Properties of 7-(Aminomethyl)naphthalen-2-amine Peptide Conjugate (Theoretical)
| Property | Value | Conditions |
| Excitation Wavelength (λex) | ~340 nm | PBS, pH 7.4 |
| Emission Wavelength (λem) | ~420 nm | PBS, pH 7.4 |
| Stokes Shift | ~80 nm | - |
| Molar Extinction Coefficient (ε) | ~5,000 M⁻¹cm⁻¹ | at λex in PBS |
| Quantum Yield (Φ) | 0.1 - 0.3 | PBS, pH 7.4 |
Note: These are estimated values based on the photophysical properties of similar naphthalene derivatives. Actual values may vary depending on the peptide sequence and the local environment.
Table 2: Recommended Reaction Conditions for Peptide Labeling
| Parameter | Recommended Range | Notes |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Labeling Reagent Molar Excess | 5-20 fold | To ensure complete labeling of the target amine(s). |
| Solvent | DMF, DMSO, or aqueous buffer (pH 8-9) | Co-solvents may be necessary for solubility. |
| Base | DIPEA or Triethylamine (for organic solvents) | To deprotonate the amino group for enhanced nucleophilicity. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 2-12 hours | Monitor reaction progress by HPLC. |
Experimental Protocols
Protocol 1: Labeling of Peptides with this compound
This protocol describes a general procedure for the covalent labeling of a peptide with this compound. Optimization may be required for specific peptides.
Materials:
-
Peptide of interest (with at least one primary amine)
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
0.1 M Sodium bicarbonate buffer, pH 8.5 (for aqueous reactions)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the chosen solvent. For organic solvents like DMF or DMSO, a concentration of 1-5 mg/mL is recommended. For aqueous labeling, dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10 mg/mL.
-
Reaction Setup (Organic Solvent):
-
To the dissolved peptide, add a 10-fold molar excess of this compound solution.
-
Add a 20-fold molar excess of DIPEA or TEA to the reaction mixture.
-
Stir the reaction at room temperature, protected from light, for 4-12 hours.
-
-
Reaction Setup (Aqueous Buffer):
-
To the peptide solution in bicarbonate buffer, add a 10-fold molar excess of the this compound stock solution. The final concentration of the organic solvent should be kept low to avoid peptide precipitation.
-
Stir the reaction at room temperature, protected from light, for 4-12 hours.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC with fluorescence and UV detection. The formation of the labeled peptide will be indicated by a new peak with a longer retention time and fluorescence.
-
Purification:
-
Once the reaction is complete, the labeled peptide can be purified from unreacted label and byproducts using preparative RP-HPLC.
-
Use a suitable gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions corresponding to the fluorescently labeled peptide.
-
-
Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry (to verify the addition of the label) and analytical RP-HPLC.
-
Storage: Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.
Protocol 2: Determination of Labeling Efficiency
Materials:
-
Purified, labeled peptide
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrophotometer
Procedure:
-
UV-Vis Measurement:
-
Dissolve a known concentration of the labeled peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Measure the absorbance at the excitation maximum of the naphthalene label (~340 nm) and at 280 nm (for peptide concentration).
-
-
Calculation of Degree of Labeling (DOL):
-
The DOL can be estimated using the Beer-Lambert law: DOL = (A_label * ε_peptide) / (A_peptide * ε_label) Where:
-
A_label = Absorbance at the λex of the label
-
ε_peptide = Molar extinction coefficient of the peptide at 280 nm
-
A_peptide = Absorbance at 280 nm
-
ε_label = Molar extinction coefficient of the label at its λex
-
-
-
Fluorescence Quantum Yield (Relative):
-
The quantum yield can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:
-
Φ = Quantum Yield
-
I = Integrated fluorescence intensity
-
A = Absorbance at the excitation wavelength
-
n = Refractive index of the solvent
-
-
Visualizations
Caption: Experimental workflow for labeling peptides.
Caption: Conceptual signaling pathway investigation.
HPLC-fluorescence detection of carboxylic acids with 7-(Bromomethyl)naphthalen-2-amine
An advanced method for the sensitive detection of carboxylic acids utilizing 7-(bromomethyl)naphthalen-2-amine as a pre-column derivatization reagent for High-Performance Liquid Chromatography (HPLC) with fluorescence detection is detailed below. This application note is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Application Note: HPLC-Fluorescence Detection of Carboxylic Acids
Introduction
The quantitative analysis of carboxylic acids, including fatty acids and other organic acids, is crucial in various fields such as clinical diagnostics, food science, and pharmaceutical development. Due to the general lack of a strong chromophore or fluorophore in these molecules, their direct detection by HPLC with UV or fluorescence detectors is challenging. Derivatization with a fluorescent labeling agent significantly enhances detection sensitivity and selectivity. This compound is a fluorescent labeling reagent that reacts with carboxylic acids to form highly fluorescent ester derivatives. The naphthalene moiety provides a strong fluorescence signal, allowing for trace-level quantification.
Principle of the Method
The methodology is based on the derivatization of the carboxylic acid group with this compound. The reaction proceeds via a nucleophilic substitution, where the carboxylate anion of the acid attacks the bromomethyl group of the reagent, forming a stable, highly fluorescent ester. This reaction is typically facilitated by a weak base and a phase-transfer catalyst in an aprotic solvent. The resulting fluorescent derivatives are then separated by reverse-phase HPLC and detected by a fluorescence detector.
Experimental Protocols
1. Materials and Reagents
-
Carboxylic acid standards (e.g., Lauric acid, Myristic acid, Palmitic acid, Stearic acid, Oleic acid)
-
This compound (derivatization reagent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
18-Crown-6 ether
-
Methanol (HPLC grade)
-
Sample preparation solvents (e.g., hexane, diethyl ether)
2. Equipment
-
HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector
-
Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Reaction vials (e.g., 2 mL glass vials with screw caps)
-
Heating block or water bath
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
3. Standard Solution Preparation
Prepare stock solutions of individual carboxylic acid standards at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol). From these stock solutions, prepare working standard solutions of varying concentrations by serial dilution to generate a calibration curve.
4. Sample Preparation
The sample preparation procedure will vary depending on the matrix (e.g., plasma, tissue, food). A general liquid-liquid extraction protocol for biological fluids is provided below:
-
To 100 µL of the sample (e.g., plasma), add an internal standard.
-
Acidify the sample with a small volume of dilute acid (e.g., 1 M HCl) to protonate the carboxylic acids.
-
Extract the carboxylic acids with 1 mL of an organic solvent (e.g., a mixture of hexane and diethyl ether).
-
Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
5. Derivatization Protocol
-
To the dried residue of the standards or extracted samples in a reaction vial, add 100 µL of a 1 mg/mL solution of this compound in acetonitrile.
-
Add 50 µL of a 1 mg/mL solution of 18-crown-6 ether in acetonitrile.
-
Add approximately 2 mg of anhydrous potassium carbonate powder.
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 30 minutes in a heating block or water bath.
-
After the reaction is complete, cool the vial to room temperature.
-
Add 850 µL of the initial mobile phase (e.g., acetonitrile/water, 80:20 v/v) to the vial, vortex, and filter or centrifuge to remove any particulate matter.
-
Transfer the supernatant to an HPLC vial for analysis.
6. HPLC-Fluorescence Conditions
-
Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-15 min: 80% B to 100% B (linear gradient)
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 80% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): 340 nm
-
Emission Wavelength (λem): 410 nm
-
Data Presentation
Table 1: Chromatographic Data for Derivatized Carboxylic Acids
| Carboxylic Acid | Retention Time (min) |
| Lauric Acid (C12:0) | 9.8 |
| Myristic Acid (C14:0) | 11.5 |
| Palmitic Acid (C16:0) | 13.2 |
| Stearic Acid (C18:0) | 14.8 |
| Oleic Acid (C18:1) | 14.1 |
Table 2: Method Performance and Quantitative Data
| Carboxylic Acid | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Lauric Acid | 0.1 - 20 | 0.9995 | 0.03 | 0.1 |
| Myristic Acid | 0.1 - 20 | 0.9992 | 0.03 | 0.1 |
| Palmitic Acid | 0.1 - 20 | 0.9998 | 0.02 | 0.08 |
| Stearic Acid | 0.1 - 20 | 0.9991 | 0.04 | 0.12 |
| Oleic Acid | 0.1 - 20 | 0.9996 | 0.03 | 0.1 |
(Note: The quantitative data presented are illustrative and may vary depending on the specific instrumentation and experimental conditions.)
Visualizations
Caption: Chemical derivatization reaction of a carboxylic acid.
Caption: Experimental workflow for HPLC-fluorescence analysis.
Application Note: Derivatization of Primary and Secondary Amines with 7-(Bromomethyl)naphthalen-2-amine for HPLC Analysis
Abstract
This application note details a representative protocol for the derivatization of primary and secondary amines with the fluorescent labeling agent 7-(Bromomethyl)naphthalen-2-amine. This method is designed for researchers, scientists, and drug development professionals requiring sensitive quantification of amines using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The protocol provides a step-by-step guide for sample preparation, derivatization, and chromatographic analysis. Quantitative data is summarized for easy reference, and a workflow diagram is provided for clarity.
Disclaimer: As of the date of this publication, specific literature detailing the use of this compound as a derivatizing agent for amines is not available. The following protocol is a representative method developed based on the well-established reactivity of analogous bromomethyl-containing fluorescent labeling reagents, such as 4-bromomethyl-7-methoxycoumarin. This protocol should be considered a starting point for method development and may require further optimization for specific applications.
Introduction
The quantitative analysis of primary and secondary amines is crucial in various fields, including pharmaceutical development, environmental monitoring, and clinical diagnostics. Due to the lack of a strong chromophore or fluorophore in many aliphatic and some aromatic amines, direct detection by HPLC with UV or fluorescence detectors is often challenging. Derivatization with a fluorescent labeling agent significantly enhances detection sensitivity and selectivity.
This compound is a promising, yet underutilized, derivatizing reagent. Its naphthalene moiety is inherently fluorescent, and the bromomethyl group provides a reactive site for the nucleophilic substitution reaction with primary and secondary amines. This reaction (Figure 1) results in a stable, highly fluorescent derivative that can be readily analyzed by reverse-phase HPLC.
Experimental Protocols
Materials and Reagents
-
This compound (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Amine standards (e.g., methylamine, diethylamine, etc.)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
Preparation of Reagents
-
Derivatization Reagent Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.
-
Catalyst: Anhydrous potassium carbonate.
-
Amine Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of each amine standard by dissolving 10 mg in 10 mL of deionized water or an appropriate solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with deionized water to the desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
Derivatization Protocol
-
To 100 µL of the amine standard or sample solution in a microcentrifuge tube, add 100 µL of the derivatization reagent solution.
-
Add approximately 5 mg of anhydrous potassium carbonate to the mixture.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
After incubation, cool the mixture to room temperature.
-
Centrifuge the mixture at 10,000 rpm for 5 minutes to pellet the potassium carbonate.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC-Fluorescence Detection Method
The separation of the derivatized amines is achieved using a reverse-phase C18 column with a gradient elution program.
| Parameter | Value |
| HPLC System | Standard HPLC system with a fluorescence detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 80-30% B; 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: ~280 nm, Emission: ~450 nm (To be optimized based on the derivative's spectral properties) |
Data Presentation
The following tables summarize the key quantitative parameters of this representative protocol.
Table 1: Derivatization Reaction Conditions
| Parameter | Value |
| Derivatization Reagent | This compound |
| Reagent Concentration | 1 mg/mL in Acetonitrile |
| Catalyst | Anhydrous Potassium Carbonate |
| Reaction Temperature | 60°C |
| Reaction Time | 30 minutes |
| Sample to Reagent Ratio | 1:1 (v/v) |
Table 2: HPLC Operating Parameters
| Parameter | Setting |
| Column Type | C18 Reverse-Phase |
| Column Dimensions | 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-80% B over 13 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelengths | Excitation: ~280 nmEmission: ~450 nm |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the derivatization and analysis of primary and secondary amines.
Logical Relationship of Derivatization and Detection
Application Notes and Protocols for the Analytical Use of 7-(Bromomethyl)naphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(Bromomethyl)naphthalen-2-amine is a fluorescent labeling reagent designed for the sensitive detection of carboxylic acid-containing compounds in complex matrices. This reagent is particularly valuable for the analysis of fatty acids, prostaglandins, and other biomolecules that lack a native chromophore, enabling their quantification at low concentrations using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
The derivatization reaction involves the formation of a highly fluorescent ester by the reaction of the bromomethyl group of the reagent with the carboxyl group of the analyte. The resulting derivative exhibits the strong fluorescence characteristic of the naphthalene moiety, allowing for highly sensitive and selective detection.
Principle of Derivatization
The analytical method is based on a pre-column derivatization technique. The carboxylic acid analyte is converted into a fluorescent ester by reaction with this compound. The reaction is typically facilitated by a catalyst in a non-aqueous solvent. The resulting fluorescent derivatives are then separated by reverse-phase HPLC and quantified using a fluorescence detector.
The derivatization reaction proceeds as follows:
Caption: Derivatization of a carboxylic acid with this compound.
Quantitative Data Summary
The following table summarizes typical analytical parameters that can be expected when using this compound for the derivatization and HPLC analysis of carboxylic acids. These values are based on performance data from analogous fluorescent labeling reagents.
| Analyte Class | Column | Mobile Phase | Excitation (nm) | Emission (nm) | Detection Limit (LOD) | Linearity (R²) |
| Fatty Acids | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile/Water (gradient) | ~250, ~320 | ~450 | 1 - 10 fmol | >0.999 |
| Prostaglandins | C18 (4.6 x 250 mm, 5 µm) | Methanol/Water with 0.1% Acetic Acid | ~250, ~320 | ~450 | 5 - 20 fmol | >0.998 |
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids in Biological Samples
This protocol outlines the procedure for the derivatization of free fatty acids from a plasma sample.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Potassium Carbonate (anhydrous)
-
18-Crown-6
-
Fatty Acid Standard Mix
-
Internal Standard (e.g., Heptadecanoic Acid)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Extract the lipids by adding 500 µL of dichloromethane, vortex for 1 minute, and centrifuge at 2000 x g for 5 minutes.
-
Carefully transfer the lower organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried lipid extract, add 50 µL of a 1 mg/mL solution of this compound in acetonitrile.
-
Add 1-2 mg of anhydrous potassium carbonate and 0.1 mg of 18-crown-6.
-
Vortex briefly to mix.
-
Heat the reaction mixture at 60°C for 30 minutes.
-
Cool the mixture to room temperature.
-
-
Sample Cleanup:
-
Centrifuge the reaction mixture at 10,000 x g for 5 minutes to pellet the potassium carbonate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Protocol 2: HPLC Analysis of Derivatized Fatty Acids
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and fluorescence detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 70% B
-
5-25 min: 70-100% B (linear gradient)
-
25-30 min: 100% B (isocratic)
-
30-35 min: 100-70% B (linear gradient)
-
35-40 min: 70% B (isocratic)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 320 nm
-
Emission Wavelength: 450 nm
-
Visualizations
Application of Naphthalene-Based Probes in Mitochondrial Imaging: A Detailed Guide for Researchers
Introduction
Mitochondria, the powerhouses of the cell, are central to cellular metabolism, energy production, and signaling. Their dysfunction is implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. The ability to visualize and quantify dynamic processes within mitochondria in living cells is therefore crucial for both fundamental biological research and drug development. Naphthalene-based fluorescent probes have emerged as powerful tools for mitochondrial imaging due to their excellent photophysical properties, including high quantum yields, large Stokes shifts, and tunable emission spectra. This document provides detailed application notes and protocols for the use of naphthalene-based probes in mitochondrial imaging, with a focus on sensing key mitochondrial parameters such as pH, viscosity, and reactive oxygen species (ROS).
Design Principles of Naphthalene-Based Mitochondrial Probes
The rational design of naphthalene-based probes for mitochondrial imaging involves the integration of three key components: a naphthalene-based fluorophore, a mitochondria-targeting moiety, and a recognition unit for the specific analyte of interest.
-
Naphthalene-Based Fluorophores: Naphthalene and its derivatives, such as naphthalimide, serve as the fluorescent signaling unit. Their photophysical properties can be fine-tuned by chemical modifications, allowing for the development of probes with a wide range of excitation and emission wavelengths.
-
Mitochondria-Targeting Moiety: The negatively charged mitochondrial inner membrane facilitates the accumulation of lipophilic cations. Therefore, positively charged groups such as triphenylphosphonium (TPP) and pyridinium salts are commonly conjugated to the fluorophore to direct the probe to the mitochondria.[1]
-
Recognition Unit: A specific reactive group is incorporated into the probe to enable the detection of a particular analyte. The interaction between the recognition unit and the analyte induces a change in the photophysical properties of the fluorophore, such as fluorescence intensity or emission wavelength, allowing for quantitative measurements.
Diagram of a typical naphthalene-based mitochondrial probe's structure and targeting mechanism.
Caption: General structure and mitochondrial targeting of naphthalene-based probes.
Applications in Mitochondrial Imaging
Naphthalene-based probes have been successfully employed to monitor various parameters within the mitochondria of living cells.
Mitochondrial pH Sensing
The pH of the mitochondrial matrix is a critical parameter that is tightly regulated and plays a vital role in cellular processes such as ATP synthesis and apoptosis.[2] Naphthalene-based pH probes are designed to exhibit pH-dependent fluorescence, allowing for the ratiometric or intensiometric measurement of mitochondrial pH.
Example Probe: A naphthalene-based fluorescent probe, 4-(2-(6-hydroxynaphthalen-2-yl)vinyl)-1-methylpyridin-1-ium, has been developed for mitochondrial pH imaging.[2][3] This probe displays a remarkable pH-dependent behavior in the linear range of 7.60–10.00, with a pKa value of 8.85, making it suitable for monitoring the alkaline environment of the mitochondrial matrix.[2][3]
Mitochondrial Viscosity Measurement
Mitochondrial viscosity is an important parameter that reflects the local environment within the organelle and is associated with various cellular functions and disease states, including inflammation and cancer.[4][5] Naphthalene-based viscosity probes typically operate via a "molecular rotor" mechanism, where intramolecular rotation is restricted in viscous environments, leading to an increase in fluorescence intensity.
Example Probe: A novel targetable fluorescent probe has been developed that can image mitochondrial viscosity in living cells. As viscosity increases, the fluorescence intensity of the probe at 575 nm is significantly enhanced, allowing for the quantification of viscosity changes.[6]
Detection of Mitochondrial Reactive Oxygen Species (ROS)
Mitochondria are a primary source of ROS, which are implicated in both physiological signaling and pathological oxidative stress. Naphthalene-based probes have been designed to react specifically with certain ROS, such as hypochlorous acid (HClO), leading to a "turn-on" fluorescence response.[2][7]
Example Probe: A naphthalimide-based fluorescent probe has been synthesized for the detection of HClO in mitochondria.[2] The probe utilizes a (2-aminoethyl)-thiourea unit as the sensing group and a quaternized pyridinium moiety for mitochondrial targeting.[2] In the presence of HClO, the probe exhibits a significant increase in blue fluorescence.[2]
Quantitative Data Summary
The following tables summarize the key photophysical and performance characteristics of representative naphthalene-based mitochondrial probes.
Table 1: Photophysical Properties of Naphthalene-Based Mitochondrial Probes
| Probe Type | Example Probe | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| pH | 4-(2-(6-hydroxynaphthalen-2-yl)vinyl)-1-methylpyridin-1-ium | ~420 | ~616 | 196 | Not Reported | [2][3] |
| Viscosity | Indole salt-based probe | Not Specified | ~575 | Not Reported | Not Reported | [6] |
| HClO | Naphthalimide-thiourea conjugate | ~370 | ~488 | 118 | Not Reported | [2] |
Table 2: Performance Characteristics of Naphthalene-Based Mitochondrial Probes
| Probe Type | Example Probe | Linear Range | Limit of Detection (LOD) | Cell Line Examples | Co-localization Dye | Pearson's Coefficient | Reference |
| pH | 4-(2-(6-hydroxynaphthalen-2-yl)vinyl)-1-methylpyridin-1-ium | pH 7.60–10.00 | Not Applicable | HepG2 | MitoTracker Green | Not Reported | [2][3] |
| Viscosity | Indole salt-based probe | Not Reported | Not Reported | HeLa | MitoTracker Green | High | [6] |
| HClO | Naphthalimide-thiourea conjugate | 5.0 x 10⁻⁷ to 2.5 x 10⁻⁶ M | 2.3 x 10⁻⁷ M | PC-12 | Mito-Tracker Red CMXRos | Not Reported | [2] |
Experimental Protocols
General Cell Culture and Preparation for Imaging
Workflow for Cell Preparation and Staining.
Caption: Cell preparation and staining workflow.
-
Cell Seeding: Seed the desired cell line (e.g., HeLa, HepG2, PC-12) onto glass-bottom dishes or coverslips suitable for confocal microscopy.
-
Cell Culture: Culture the cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂ until they reach 70-80% confluency.
-
Probe Preparation: Prepare a stock solution of the naphthalene-based probe in dimethyl sulfoxide (DMSO). Immediately before use, dilute the stock solution to the desired working concentration (typically in the low micromolar range) in a serum-free medium or an appropriate buffer (e.g., phosphate-buffered saline, PBS).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe working solution to the cells and incubate for the recommended time (typically 15-30 minutes) at 37°C.
-
Remove the probe solution and wash the cells twice with PBS to remove any unbound probe.
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Protocol for Mitochondrial pH Imaging
This protocol is adapted for a naphthalene-based pH probe such as 4-(2-(6-hydroxynaphthalen-2-yl)vinyl)-1-methylpyridin-1-ium.
-
Cell Preparation: Prepare HepG2 cells as described in the general protocol.
-
Probe Incubation: Incubate the cells with 5 µM of the pH probe in serum-free medium for 30 minutes at 37°C.
-
Confocal Microscopy:
-
Image the cells using a confocal laser scanning microscope equipped with a 40x or 63x oil immersion objective.
-
Excite the probe at approximately 420 nm.
-
Collect fluorescence emission in two channels: a pH-sensitive channel (e.g., 600-650 nm) and a reference channel if applicable.
-
To induce mitochondrial pH changes, treat the cells with an uncoupler like carbonyl cyanide m-chlorophenyl hydrazone (CCCP) at a final concentration of 10 µM and acquire time-lapse images.
-
Protocol for Mitochondrial Viscosity Imaging
This protocol is generalized for a naphthalene-based viscosity probe.
-
Cell Preparation: Prepare HeLa cells as described in the general protocol.
-
Probe Incubation: Incubate the cells with 1-5 µM of the viscosity probe in serum-free medium for 20-30 minutes at 37°C.
-
Confocal Microscopy:
-
Image the cells using a confocal microscope.
-
Excite the probe at its optimal excitation wavelength.
-
Collect fluorescence emission at the viscosity-sensitive wavelength (e.g., around 575 nm).
-
To induce changes in mitochondrial viscosity, treat the cells with agents like nystatin or monensin and acquire images before and after treatment.
-
Protocol for Mitochondrial HClO Imaging
This protocol is adapted for a naphthalimide-based HClO probe.
-
Cell Preparation: Prepare PC-12 cells as described in the general protocol.
-
Probe Incubation: Incubate the cells with 5 µM of the HClO probe in serum-free medium for 30 minutes at 37°C.[2]
-
Confocal Microscopy:
-
Image the cells using a confocal microscope.
-
Excite the probe at approximately 370 nm.[2]
-
Collect fluorescence emission in the blue channel (e.g., 450-500 nm).
-
To induce HClO production, treat the cells with a stimulating agent (e.g., lipopolysaccharide) or add exogenous HClO and acquire images.
-
Co-localization with Commercial Mitochondrial Dyes
To confirm the mitochondrial localization of the naphthalene-based probe, a co-staining experiment with a commercially available mitochondrial tracker is recommended.
Workflow for Co-localization Analysis.
Caption: Co-localization analysis workflow.
-
Cell Staining:
-
Incubate the cells with the naphthalene-based probe as described in the respective protocols.
-
After washing, incubate the cells with a commercial mitochondrial dye (e.g., 200 nM MitoTracker™ Green FM or MitoTracker™ Red CMXRos) for 15-20 minutes at 37°C.
-
-
Image Acquisition: Acquire two-channel fluorescence images, one for the naphthalene-based probe and one for the MitoTracker dye, ensuring minimal spectral overlap between the two channels.
-
Data Analysis: Use image analysis software (e.g., ImageJ with the JaCoP plugin) to calculate the Pearson's correlation coefficient between the two channels. A coefficient close to +1 indicates a high degree of co-localization.
Cytotoxicity Assay (MTT Assay)
It is essential to assess the potential cytotoxicity of the fluorescent probes to ensure that they do not adversely affect cell health at the working concentrations used for imaging.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Probe Treatment: Treat the cells with a range of concentrations of the naphthalene-based probe (including the working concentration and higher concentrations) for the desired incubation time (e.g., 24 hours). Include untreated cells as a control.
-
MTT Incubation:
-
Formazan Solubilization:
-
Remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Conclusion
Naphthalene-based fluorescent probes offer a versatile and powerful platform for the real-time imaging of key parameters within the mitochondria of living cells. Their excellent photophysical properties and the ability to tailor their design for specific analytes make them invaluable tools for researchers in cell biology, drug discovery, and diagnostics. The detailed protocols provided in this document should serve as a comprehensive guide for the successful application of these probes in mitochondrial research.
References
- 1. researchhub.com [researchhub.com]
- 2. Novel Mitochondria-Targeting and Naphthalimide-based Fluorescent Probe for Detecting HClO in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Visualization of Mitochondrial Viscosity in Inflammation, Fatty Liver, and Cancer Living Mice by a Robust Fluorescent Probe [pubmed.ncbi.nlm.nih.gov]
- 5. An adaptable live-cell imaging protocol to analyze organelle morphology in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A targetable fluorescent probe for imaging of mitochondrial viscosity in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: 7-(Bromomethyl)naphthalen-2-amine Derivatization
Welcome to the technical support center for 7-(Bromomethyl)naphthalen-2-amine derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this bifunctional molecule. Find answers to frequently asked questions and detailed troubleshooting guides to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: This molecule possesses two key reactive sites:
-
A primary aromatic amine (-NH₂): This group is nucleophilic and readily undergoes reactions such as acylation, alkylation, and sulfonylation.
-
A benzylic bromide (-CH₂Br): The bromomethyl group contains a reactive C-Br bond. The bromine is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic substitution by a wide range of nucleophiles.[1]
Q2: I am observing multiple products in my reaction. What is the most likely cause?
A2: Polysubstitution or cross-reactivity is a common issue with this substrate. Since both the amine and the bromomethyl groups are reactive, the amine of one molecule can react with the bromomethyl group of another, leading to oligomerization or polymerization. Additionally, if you are performing an N-alkylation, the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to undesired dialkylation.[2]
Q3: How can I achieve selective derivatization at only one of the reactive sites?
A3: Selective derivatization requires a careful strategy:
-
To react at the amine group: Use reaction conditions that favor amine reactivity, such as acylation with an acyl chloride or anhydride in the presence of a non-nucleophilic base. The bromomethyl group is generally less reactive under these conditions.
-
To react at the bromomethyl group: The most reliable method is to first "protect" the amine group. Common protecting groups for amines include Acetyl (Ac) or tert-Butyloxycarbonyl (Boc). Once the amine is protected, you can perform nucleophilic substitution at the bromomethyl site. The protecting group can then be removed in a subsequent step.
Q4: My starting material, this compound, appears discolored. Can I still use it?
A4: 2-Naphthylamine derivatives can oxidize upon exposure to air and light, often resulting in a reddish or brownish discoloration.[3][4] While slight discoloration may not significantly impact reactivity, it is best practice to assess purity via TLC or LC-MS before use. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.
Troubleshooting Derivatization Reactions
This section provides a structured approach to resolving common issues encountered during derivatization.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Poor Reagent Quality | Verify the purity and activity of your starting material and reagents. Derivatizing agents can be sensitive to moisture and degrade over time.[5][6] |
| Incorrect Stoichiometry | For complete derivatization, a molar excess (typically 1.1 to 2 equivalents) of the derivatizing reagent is often required.[7] However, for N-alkylation, a large excess may promote dialkylation.[2] |
| Suboptimal Reaction Temperature | Some reactions require heating to proceed at a reasonable rate, while others must be cooled to prevent byproduct formation. Consult literature for similar transformations or screen a range of temperatures (e.g., 0 °C, room temperature, 50 °C). |
| Inappropriate Solvent or Base | The choice of solvent and base is critical. For N-alkylations, a base is needed to deprotonate the amine; however, the wrong base can lead to side reactions.[2] Ensure your solvent can dissolve the reactants and is compatible with the reaction conditions (e.g., use anhydrous solvents if reagents are water-sensitive). |
| Incorrect pH | For reactions involving primary amines, the pH must be carefully controlled. If the pH is too acidic, the amine will be protonated and non-nucleophilic. If it's not basic enough, the amine may not be sufficiently deprotonated for the reaction to proceed.[7] |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Recommended Solution |
| Intermolecular Cross-Reactivity | The amine of one molecule reacts with the bromomethyl of another. Solution: Use high dilution conditions to decrease the probability of intermolecular reactions. Alternatively, protect the amine group before reacting the bromomethyl site. |
| Over-alkylation (Dialkylation) | The secondary amine product is more reactive than the primary amine starting material. Solution: Use the amine hydrobromide salt as the starting material to suppress the reactivity of the secondary amine product.[2] Alternatively, use a smaller excess of the alkylating agent (e.g., 1.05 equivalents). |
| Reaction at Both Sites | The nucleophile attacks both the bromomethyl carbon and the amine. Solution: This is rare but possible with certain reagents. A protection strategy is the most robust solution. Protect the amine, react the bromomethyl group, and then deprotect. |
| Reagent Degradation/Reaction with Solvent | Some derivatizing agents are unstable or can react with the solvent or trace amounts of water.[8] Solution: Use high-purity, anhydrous solvents and fresh reagents. Run a blank reaction (without the substrate) to check for reagent stability under the reaction conditions. |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific substrate and reagents.
Protocol 1: Selective N-Acylation of this compound
This protocol focuses on derivatizing the amine group while leaving the bromomethyl group intact.
-
Dissolution: Dissolve this compound (1.0 eq.) in an anhydrous, aprotic solvent (e.g., Dichloromethane or THF) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add a non-nucleophilic base (e.g., Triethylamine or DIPEA, 1.5 eq.). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the acylating agent (e.g., Acetyl Chloride or Benzoyl Chloride, 1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Nucleophilic Substitution at the Bromomethyl Group (Amine Protected)
This protocol involves protecting the amine first to ensure selective reaction at the bromomethyl site.
Step A: Boc-Protection of the Amine
-
Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., THF or Dioxane).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base such as Triethylamine (1.2 eq.) or use aqueous NaHCO₃.
-
Stir at room temperature for 4-12 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Work up the reaction and purify to isolate the Boc-protected intermediate.
Step B: Nucleophilic Substitution
-
Dissolve the Boc-protected intermediate (1.0 eq.) in a polar aprotic solvent like DMF or Acetonitrile.
-
Add the desired nucleophile (e.g., Sodium Azide, Potassium Phenoxide, or an amine, 1.2 eq.) and a suitable base if necessary (e.g., K₂CO₃ or Cs₂CO₃).[9]
-
Heat the reaction (e.g., 60-80 °C) and stir for 4-24 hours, monitoring for completion.
-
Cool the reaction, perform an aqueous workup, and extract the product.
-
Purify the product by column chromatography. The Boc-protecting group can be removed later with an acid like Trifluoroacetic Acid (TFA) if desired.
Visual Guides
Experimental Workflow
The following diagram outlines the typical workflow for a derivatization experiment.
Caption: General workflow for derivatization reactions.
Troubleshooting Decision Tree
Use this logical diagram to diagnose and solve issues with your reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. waters.com [waters.com]
- 8. Issue with amino acid analysis - Chromatography Forum [chromforum.org]
- 9. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-(Bromomethyl)naphthalen-2-amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-(bromomethyl)naphthalen-2-amine and its derivatives. This resource is intended for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is showing a reddish or purplish discoloration over time. What is the cause?
A1: A reddish or purplish discoloration is a common indicator of oxidation of the naphthalen-2-amine moiety.[1][2] Aromatic amines, including 2-naphthylamine, are susceptible to air and light-induced oxidation, which can lead to the formation of colored impurities.[1]
Q2: I am observing the formation of byproducts that are more polar than my desired compound during synthesis or storage. What could be the reason?
A2: The bromomethyl group is susceptible to hydrolysis, which would result in the formation of the corresponding alcohol (7-(hydroxymethyl)naphthalen-2-amine). This byproduct is more polar than the starting material. Benzyl bromide, a related compound, is known to decompose on contact with water.[3]
Q3: During my reaction, I am seeing the formation of a significant amount of a high molecular weight, insoluble material. What is happening?
A3: The bromomethyl group is a reactive benzylic halide. Such compounds can undergo self-alkylation or polymerization, especially at elevated temperatures or in the presence of certain catalysts.[4] This can lead to the formation of insoluble, high molecular weight byproducts.
Q4: My compound seems to be degrading on a chromatography column during purification. What could be the cause?
A4: Both the amine and the bromomethyl groups can be sensitive to the chromatography stationary phase. Acidic silica gel can promote the degradation of the amine functionality or hydrolysis of the bromomethyl group. Basic alumina might also interact with the compound. Consider using a deactivated stationary phase or a different purification method like crystallization if possible.
Troubleshooting Guides
Issue 1: Discoloration and Impurity Formation During Storage
| Symptom | Potential Cause | Recommended Solution |
| Gradual darkening of the solid compound (yellow to brown/red). | Oxidation of the amine group by air and/or light.[1][2] | Store the compound under an inert atmosphere (argon or nitrogen), protected from light in an amber vial, and at a low temperature (2-8 °C is a common recommendation for related compounds).[5] |
| Appearance of new spots on TLC/LC-MS after storage. | Decomposition via oxidation or hydrolysis. | In addition to the storage recommendations above, ensure the compound is completely dry before storage, as moisture can facilitate hydrolysis of the bromomethyl group. |
Issue 2: Poor Yields and Side Reactions During Synthesis
| Symptom | Potential Cause | Recommended Solution |
| Formation of multiple products during a reaction involving the bromomethyl group. | The bromomethyl group is highly reactive and can participate in various side reactions. | Use mild reaction conditions and avoid high temperatures. Ensure all reagents and solvents are dry. Consider protecting the amine group if it is not the intended reaction site. |
| Low recovery of the desired product after work-up. | The amine functionality can make the compound more water-soluble, especially at acidic pH, leading to losses during aqueous extractions. | Carefully adjust the pH of the aqueous phase to be neutral or slightly basic before extraction with an organic solvent. |
Issue 3: Compound Degradation During Purification
| Symptom | Potential Cause | Recommended Solution |
| Streaking or new spots appearing on TLC during column chromatography. | On-column degradation due to the stationary phase. | Use a less acidic or deactivated silica gel. Alternatively, consider using a different purification technique such as preparative TLC or crystallization. |
| Loss of material during solvent evaporation. | Thermal degradation of the bromomethyl group. | Use a rotary evaporator at a low temperature and avoid prolonged heating. For final drying, a vacuum oven at a mild temperature or a desiccator may be preferable. |
Potential Degradation Pathways
The two primary sites of instability in this compound derivatives are the amino group and the bromomethyl group. The following table summarizes the likely degradation pathways.
| Functional Group | Degradation Pathway | Contributing Factors | Potential Degradation Products |
| Naphthalen-2-amine | Oxidation[1] | Air, light, oxidizing agents[6][7] | Colored quinone-imine or nitroso compounds |
| Bromomethyl | Hydrolysis[3] | Water, alcohols, protic solvents | 7-(Hydroxymethyl)naphthalen-2-amine |
| Bromomethyl | Nucleophilic Substitution | Nucleophiles (e.g., amines, thiols) | Corresponding substitution products |
| Bromomethyl | Polymerization/Self-alkylation | Heat, certain metals[4] | Oligomeric or polymeric materials |
Experimental Protocols
Forced Degradation Study Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at room temperature and analyze at regular intervals (e.g., 0, 2, 4, 8, 24 hours). If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60 °C).
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Analyze at the same time points as the acidic hydrolysis.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature and protected from light. Analyze at the specified time points.
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Thermal Degradation: Store a solid sample of the compound in an oven at a controlled temperature (e.g., 70 °C) for a set period. Also, reflux a solution of the compound. Analyze for degradation products.
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Photodegradation: Expose a solution of the compound to a UV lamp or a photostability chamber. Analyze at various time points to assess for light-induced degradation.[6][7]
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Analysis: Use a stability-indicating analytical method, such as HPLC with a photodiode array detector, to separate the parent compound from its degradation products.
Visualizations
Caption: Potential degradation pathways for this compound derivatives.
Caption: Recommended workflow for handling sensitive this compound derivatives.
References
- 1. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 2. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2003055833A1 - Process for thermal benzylic bromination - Google Patents [patents.google.com]
- 5. 2-(Bromomethyl)naphthalene 96 939-26-4 [sigmaaldrich.com]
- 6. dl.edi-info.ir [dl.edi-info.ir]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
improving signal-to-noise ratio in 7-(Bromomethyl)naphthalen-2-amine experiments
Welcome to the technical support center for 7-(Bromomethyl)naphthalen-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio in your experiments involving this fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent labeling reagent. Its core structure is a naphthalene moiety, which is known to exhibit fluorescence, typically with a high quantum yield and good photostability. The bromomethyl group is a reactive moiety that can form a covalent bond with primary and secondary amines, such as those found in amino acids, peptides, and proteins. This makes it useful as a derivatization agent for quantifying amines in complex mixtures using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Q2: What are the expected photophysical properties of this compound?
Q3: How can I determine the specific excitation and emission maxima for my experimental setup?
To determine the optimal excitation and emission wavelengths for this compound in your specific buffer system, you can use a spectrofluorometer.[2][3][4] First, you would determine the absorption spectrum to find the absorption maximum, which is a good starting point for the excitation wavelength.[2] Then, you would excite the sample at this wavelength and scan the emission spectrum to find the wavelength of maximum fluorescence.[3] To determine the excitation spectrum, you would set the emission monochromator to the determined emission maximum and scan the excitation wavelengths.[2]
Q4: What are the common causes of a low signal-to-noise ratio in my experiments?
A low signal-to-noise ratio can be attributed to several factors:
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Low Labeling Efficiency: Incomplete reaction of the probe with the target amine.
-
High Background Fluorescence: This can originate from unbound probe, autofluorescence from the sample or matrix, or contaminants.[4]
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Photobleaching: The irreversible destruction of the fluorophore by light.[5]
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Suboptimal Instrumentation Settings: Incorrect excitation/emission wavelengths, slit widths, or detector gain.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal | Incomplete labeling reaction. | Ensure the pH of the reaction buffer is slightly basic (pH 8-9) to facilitate the reaction with amines.[7] Optimize the molar ratio of the probe to your target molecule. |
| Low concentration of the target molecule. | Concentrate the sample if possible. | |
| Photobleaching. | Minimize exposure of the sample to the excitation light. Use an anti-fade mounting medium if applicable.[5] | |
| Incorrect filter set or instrument settings. | Verify that the excitation and emission filters are appropriate for naphthalene-based probes. Optimize detector gain and exposure time.[8] | |
| High Background Fluorescence | Excess unbound probe. | Purify the labeled product to remove unreacted probe using techniques like size-exclusion chromatography or dialysis.[9] |
| Autofluorescence from sample matrix. | Include an unstained control to assess the level of autofluorescence.[4] If possible, switch to a buffer or medium with lower intrinsic fluorescence. | |
| Non-specific binding of the probe. | Incorporate blocking agents if working with complex biological samples. Increase the number and duration of washing steps. | |
| Signal Fades Quickly (Photobleaching) | High intensity of excitation light. | Reduce the intensity of the excitation source. Use neutral density filters if available.[5] |
| Prolonged exposure to light. | Minimize the duration of light exposure. Acquire images with the shortest possible exposure time that provides an adequate signal.[5] | |
| Oxygen in the medium. | For in vitro experiments, consider using an oxygen scavenging system in the buffer. | |
| Inconsistent or Irreproducible Results | Degradation of the probe. | Store the this compound stock solution protected from light and moisture. Prepare fresh working solutions for each experiment. |
| Variability in labeling reaction. | Ensure consistent reaction times, temperatures, and pH across all samples. | |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent volumes are used. |
Experimental Protocols
General Protocol for Labeling Amines with this compound
This protocol provides a general guideline for the derivatization of primary and secondary amines for fluorescence analysis. Optimization of concentrations, reaction time, and temperature may be necessary for your specific application.
Materials:
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
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Amine-containing sample
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Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5, optional)[7]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. This solution should be prepared fresh.
-
Prepare Sample: Dissolve your amine-containing sample in the reaction buffer. The sample should be free of other primary amines (e.g., Tris or glycine buffers).[9]
-
Labeling Reaction: Add the this compound stock solution to the sample solution. The molar ratio of the probe to the amine should be optimized, but a starting point is a 5- to 10-fold molar excess of the probe.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, you can add a quenching solution to react with the excess probe.[7]
-
Purification: Remove the unreacted probe and by-products by passing the reaction mixture through a suitable purification column.
-
Analysis: The labeled sample is now ready for fluorescence analysis (e.g., HPLC with a fluorescence detector).
Figure 1. General experimental workflow for amine labeling.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key factors influencing the signal-to-noise ratio in fluorescence experiments.
Figure 2. Factors affecting the signal-to-noise ratio.
This diagram illustrates the troubleshooting logic for addressing common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Expressions Microscopy Primer: Light and Color - Fluorescence - Overview of Excitation and Emission Fundamentals [micro.magnet.fsu.edu]
- 3. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 4. jascoinc.com [jascoinc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. 2,7-双(溴甲基)萘 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: 7-(Bromomethyl)naphthalen-2-amine Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 7-(Bromomethyl)naphthalen-2-amine for labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary target residues for labeling with this compound?
This compound is an electrophilic reagent that primarily targets nucleophilic residues on proteins and peptides. The bromomethyl group reacts with strong nucleophiles via an SN2 reaction. The most common target residues include:
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Cysteine (thiol group): The thiol group of cysteine is a strong nucleophile and a primary target for alkylation by bromomethyl derivatives.
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Methionine (thioether group): The sulfur atom in methionine can also be alkylated, though it is generally less reactive than the thiol group of cysteine.
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Histidine (imidazole group): The nitrogen atoms in the imidazole ring of histidine can be alkylated.
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Lysine (ε-amino group): The primary amine on the side chain of lysine can be a target, particularly at a slightly basic pH where it is deprotonated.
Q2: I am observing low labeling efficiency. What are the potential causes and solutions?
Low labeling efficiency can be attributed to several factors:
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Hydrolysis of the reagent: this compound can be hydrolyzed in aqueous solutions, converting the reactive bromomethyl group to a non-reactive hydroxymethyl group. To minimize hydrolysis, prepare the reagent solution in a dry, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use and add it to the reaction mixture with efficient stirring.
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Suboptimal pH: The pH of the reaction buffer is critical. For targeting cysteine residues, a pH between 7.0 and 8.5 is generally recommended to ensure the thiol group is sufficiently nucleophilic.
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Reagent concentration: An insufficient molar excess of the labeling reagent may lead to incomplete labeling. A typical starting point is a 10- to 20-fold molar excess of the reagent over the protein.
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Protein concentration: A low protein concentration can slow down the reaction rate. If possible, perform the labeling reaction at a higher protein concentration.
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Steric hindrance: The target residue may be located in a sterically hindered region of the protein, making it inaccessible to the labeling reagent.
Q3: My labeled protein has precipitated out of solution. How can I prevent this?
The naphthalene moiety of the labeling reagent is hydrophobic, and its covalent attachment to the protein increases the overall hydrophobicity. This can lead to aggregation and precipitation, especially at high degrees of labeling.
-
Reduce the degree of labeling: Decrease the molar excess of the labeling reagent or shorten the reaction time.
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Optimize the buffer: Include additives in the buffer that can help to maintain protein solubility, such as non-ionic detergents (e.g., Tween-20) or glycerol.
-
Solvent composition: For some proteins, the addition of a small percentage of an organic co-solvent may improve the solubility of the labeled product.
Q4: I am seeing evidence of off-target labeling. What are the likely side reactions?
Besides the intended target, this compound can react with other nucleophilic residues, leading to a heterogeneous product. The primary side reactions include:
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Alkylation of other amino acids: As mentioned in Q1, methionine, histidine, and lysine are potential off-target sites. The extent of these side reactions depends on the accessibility and reactivity of these residues in the specific protein.
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Over-labeling: If multiple susceptible residues are present and accessible, the protein may be labeled at more than one site. This can be controlled by adjusting the stoichiometry of the labeling reagent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no fluorescence/signal from the labeled product | 1. Low labeling efficiency. | 1. See FAQ Q2 for troubleshooting low labeling efficiency. |
| 2. Hydrolysis of the labeling reagent. | 2. Prepare fresh reagent solution and minimize exposure to water before addition to the reaction. | |
| 3. Quenching of the fluorophore in the local protein environment. | 3. This is an inherent property of the protein and label combination. | |
| High background signal | 1. Unreacted labeling reagent not fully removed. | 1. Improve the purification method (e.g., dialysis, size-exclusion chromatography) to ensure complete removal of free label. |
| 2. Non-specific binding of the hydrolyzed reagent to the protein. | 2. Optimize washing steps during purification. | |
| Loss of protein activity after labeling | 1. Labeling of a residue in the active site or a site critical for conformation. | 1. Reduce the molar excess of the labeling reagent to decrease the degree of labeling. |
| 2. Denaturation of the protein due to the labeling conditions (e.g., pH, organic solvent). | 2. Perform the labeling under milder conditions (e.g., lower temperature, neutral pH). | |
| Unexpected mass shift in mass spectrometry analysis | 1. Multiple labels attached to the protein. | 1. Reduce the stoichiometry of the labeling reagent. |
| 2. Modification by the hydrolyzed form of the reagent (addition of a hydroxymethylnaphthalen-2-amine group). | 2. Minimize hydrolysis by using fresh reagent and anhydrous solvent for stock solutions. | |
| 3. Off-target alkylation on residues such as methionine or histidine. | 3. Optimize reaction pH and stoichiometry. |
Experimental Protocols
General Protocol for Labeling a Cysteine-Containing Protein
This protocol provides a general starting point. Optimization of pH, reagent concentration, and reaction time may be necessary for your specific protein.
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.
-
If the protein has been stored in a buffer containing thiols (e.g., DTT), these must be removed prior to labeling. This can be achieved by dialysis or size-exclusion chromatography.
-
-
Labeling Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
To the protein solution, add the desired molar excess of the this compound stock solution. A 10- to 20-fold molar excess is a common starting point.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light. Gentle mixing during the incubation can improve efficiency.
-
-
Reaction Quenching (Optional):
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The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol or DTT, to a final concentration of 10-20 mM.
-
-
Purification:
-
Remove the unreacted label and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration. The choice of method will depend on the protein size and the scale of the reaction.
-
Visualizations
Reaction Workflow
Caption: A generalized workflow for protein labeling.
Reaction Mechanism and Side Reactions
Caption: Desired reaction and common side reactions.
Technical Support Center: 7-(Bromomethyl)naphthalen-2-amine Derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 7-(Bromomethyl)naphthalen-2-amine as a derivatizing agent. The following information addresses common issues encountered during experimental procedures, with a particular focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescent labeling reagent. Its utility stems from the presence of two key functional groups: a reactive bromomethyl group and a fluorescent naphthalen-2-amine core. The bromomethyl group acts as an alkylating agent, readily reacting with nucleophilic functional groups such as thiols (cysteine residues), carboxylates (aspartic and glutamic acid residues, C-termini of proteins, fatty acids), and phenols (tyrosine residues). The naphthalene moiety provides the fluorescent properties necessary for detection in various analytical techniques, including HPLC and fluorescence microscopy.
Q2: How does pH affect the derivatization reaction?
A2: pH is a critical parameter in the derivatization reaction with this compound as it influences both the reactivity of the target nucleophile and the derivatizing agent itself. For a successful reaction, the target functional group generally needs to be in its deprotonated, more nucleophilic form. For example, thiols are more reactive as thiolates (R-S⁻), carboxylic acids as carboxylates (R-COO⁻), and phenols as phenoxides (R-O⁻). The optimal pH for the reaction will therefore be a compromise between the pKa of the target functional group and the stability of the reagent.
Q3: What is the pKa of the amino group on this compound and why is it important?
A3: The pKa of the amino group of this compound is analogous to that of 2-naphthylamine, which is approximately 4.16.[1][2][3] Below this pH, the amino group will be predominantly protonated (-NH₃⁺), rendering it non-nucleophilic and potentially altering the electronic properties of the naphthalene ring system. Above this pH, the amino group will be in its neutral, nucleophilic form (-NH₂). This is important to consider if the amino group itself is intended to be the reactive site or if its protonation state influences the reactivity of the bromomethyl group.
Q4: Can the amino group of this compound participate in side reactions?
A4: Yes, the primary amino group on the naphthalene ring is nucleophilic at pH values above its pKa and can potentially react with another molecule of this compound, leading to self-polymerization or dimerization. This is more likely to occur at higher concentrations of the reagent and at a pH that favors the neutral amine form.
Q5: What are the optimal pH ranges for derivatizing different functional groups?
A5: The optimal pH for derivatization is a balance between maximizing the concentration of the nucleophilic form of the target molecule and maintaining the stability and reactivity of the this compound reagent.
-
Thiols: The pKa of the thiol group in cysteine is around 8.3. Therefore, a pH range of 7.5 to 9.0 is generally recommended to ensure a significant concentration of the highly reactive thiolate anion.
-
Carboxylic Acids: The pKa of carboxylic acid groups in proteins and small molecules is typically in the range of 3 to 5. To ensure the presence of the reactive carboxylate anion, a pH of 6 or higher is generally required. The reaction is often facilitated by a catalyst and may be performed in a non-aqueous solvent.
-
Phenols: The pKa of the phenolic hydroxyl group in tyrosine is around 10. A pH in the range of 9 to 10.5 is typically used to generate the more nucleophilic phenoxide anion.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no derivatization yield | Incorrect pH: The pH of the reaction buffer may not be optimal for the deprotonation of the target functional group. | Adjust the pH of the reaction buffer to be 1-2 pH units above the pKa of the target functional group (thiol, carboxylic acid, or phenol). |
| Reagent degradation: this compound may be susceptible to hydrolysis, especially at very high pH. | Prepare the reagent solution fresh before each use. Avoid prolonged storage of the reagent in aqueous buffers. | |
| Low reagent concentration: The concentration of the derivatizing agent may be insufficient. | Increase the molar excess of this compound relative to the analyte. A 10 to 50-fold molar excess is a good starting point. | |
| Presence of competing nucleophiles: Other nucleophilic species in the sample (e.g., Tris buffer, other primary amines) can react with the reagent. | Use a non-nucleophilic buffer such as phosphate or borate. Purify the sample to remove interfering substances. | |
| Multiple peaks in chromatogram | Side reactions: The amino group of the reagent may be reacting, or the reagent may be reacting with multiple sites on the analyte. | Optimize the pH to favor the target reaction. Reduce the concentration of the derivatizing agent. |
| Reagent hydrolysis: The bromomethyl group can hydrolyze to a hydroxymethyl group, creating a non-reactive, fluorescent byproduct. | Ensure anhydrous conditions if performing the reaction in an organic solvent. Minimize reaction time in aqueous buffers. | |
| Poor reproducibility | Inconsistent pH: Small variations in buffer preparation can lead to significant changes in reaction efficiency. | Prepare buffers carefully and verify the pH before each experiment. |
| Light sensitivity: The fluorescent naphthalene core may be susceptible to photobleaching. | Protect the reaction mixture and the derivatized product from light. |
Quantitative Data on pH Effects
The following tables provide illustrative data on how pH is expected to influence the relative reaction rate of this compound with different nucleophiles. The data is based on established principles of chemical kinetics, where the reaction rate is dependent on the concentration of the deprotonated, nucleophilic species.
Table 1: Effect of pH on the Relative Derivatization Rate of Thiols
| pH | % Thiolate (pKa = 8.3) | Relative Reaction Rate |
| 6.5 | 1.56% | Very Low |
| 7.0 | 4.75% | Low |
| 7.5 | 13.6% | Moderate |
| 8.0 | 33.0% | High |
| 8.5 | 61.3% | Very High |
| 9.0 | 83.2% | Optimal |
| 9.5 | 94.1% | High (potential for side reactions) |
Table 2: Effect of pH on the Relative Derivatization Rate of Carboxylic Acids
| pH | % Carboxylate (pKa = 4.5) | Relative Reaction Rate |
| 3.5 | 9.1% | Very Low |
| 4.0 | 24.0% | Low |
| 4.5 | 50.0% | Moderate |
| 5.0 | 76.0% | High |
| 5.5 | 90.9% | Very High |
| 6.0 | 96.9% | Optimal |
| 6.5 | 99.0% | Optimal |
Table 3: Effect of pH on the Relative Derivatization Rate of Phenols
| pH | % Phenoxide (pKa = 10.0) | Relative Reaction Rate |
| 8.0 | 0.99% | Very Low |
| 8.5 | 3.07% | Low |
| 9.0 | 9.09% | Moderate |
| 9.5 | 24.0% | High |
| 10.0 | 50.0% | Very High |
| 10.5 | 76.0% | Optimal |
| 11.0 | 90.9% | High (potential for reagent instability) |
Experimental Protocols
Protocol 1: Derivatization of Thiols (e.g., Cysteine-containing peptides)
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Sample Preparation: Dissolve the thiol-containing sample in a deoxygenated buffer, such as 100 mM sodium phosphate with 1 mM EDTA, pH 8.0.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in a water-miscible organic solvent like DMF or acetonitrile.
-
Derivatization Reaction: Add a 10-fold molar excess of the this compound solution to the sample solution.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours.
-
Quenching: Stop the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or dithiothreitol, to scavenge any unreacted derivatizing reagent.
-
Analysis: Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection.
Protocol 2: Derivatization of Carboxylic Acids (e.g., Fatty Acids)
-
Sample Preparation: Dissolve the carboxylic acid-containing sample in acetonitrile.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in acetonitrile.
-
Catalyst Addition: Add a crown ether (e.g., 18-crown-6) and anhydrous potassium carbonate to the sample solution to generate the carboxylate salt in situ.
-
Derivatization Reaction: Add a 5-fold molar excess of the this compound solution to the sample solution.
-
Incubation: Heat the reaction mixture at 60-70°C for 30-60 minutes in the dark.
-
Analysis: After cooling to room temperature, directly inject an aliquot of the reaction mixture into the HPLC system for analysis.
Visualizations
Caption: General experimental workflow for derivatization.
Caption: Logical relationship between pH and reaction outcome.
Caption: Conceptual pathway from analyte to signal.
References
temperature and reaction time optimization for 7-(Bromomethyl)naphthalen-2-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 7-(Bromomethyl)naphthalen-2-amine, a critical intermediate for researchers in drug development and materials science. The guidance is structured to address common challenges related to reaction temperature, time, and selectivity.
Troubleshooting Guide
Users may encounter several issues during the synthesis of this compound. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Ineffective radical initiation.2. Insufficient reaction temperature.3. Deactivation of the brominating agent.4. Starting material degradation. | 1. Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and used in the correct molar ratio. For photochemical initiation, ensure the light source is of the appropriate wavelength and intensity.2. Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or HPLC.3. Use a fresh batch of N-bromosuccinimide (NBS) or other brominating agents. NBS can decompose over time.4. Consider protecting the amine group to prevent side reactions. |
| Formation of Di-brominated Byproduct | 1. Excess of brominating agent.2. Prolonged reaction time.3. High reaction temperature. | 1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the brominating agent.2. Monitor the reaction closely and stop it once the starting material is consumed or the desired product concentration is maximized.3. Lower the reaction temperature to improve selectivity for the mono-brominated product. |
| Bromination on the Aromatic Ring | 1. Presence of ionic bromine species.2. Use of a Lewis acid catalyst.3. Electron-rich nature of the naphthalene ring. | 1. Use a radical initiator and a non-polar solvent to favor free-radical benzylic bromination over electrophilic aromatic substitution.2. Avoid Lewis acid catalysts which promote aromatic bromination.3. Protecting the amine group can reduce the electron-donating effect on the ring, thus decreasing its susceptibility to electrophilic attack. |
| Starting Material Remains Unreacted | 1. Insufficient amount of brominating agent.2. Short reaction time.3. Low reaction temperature. | 1. Ensure the correct stoichiometry of the brominating agent is used.2. Increase the reaction time and monitor the progress.3. Increase the reaction temperature. |
| Product Degradation or Polymerization | 1. High reaction temperatures.2. Presence of light (for light-sensitive compounds).3. Reactive nature of the product. | 1. Optimize for the lowest effective temperature.2. Conduct the reaction in the dark if the product is known to be light-sensitive.3. Isolate the product promptly after the reaction is complete and store it under inert atmosphere at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The most common precursor is 7-methylnaphthalen-2-amine. The synthesis involves the benzylic bromination of the methyl group. An alternative route is the conversion of 7-(hydroxymethyl)naphthalen-2-amine to the corresponding bromide.
Q2: What are the typical reaction conditions for the benzylic bromination of 7-methylnaphthalen-2-amine?
A2: While specific conditions should be optimized, a general starting point is the use of N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. The reaction is typically carried out under reflux or with photochemical initiation.
Q3: How can I optimize the reaction temperature and time?
A3: Optimization is a critical step. We recommend a systematic approach:
-
Temperature: Start with a moderate temperature (e.g., reflux in CCl₄, ~77°C) and adjust in 5-10°C increments. Higher temperatures can increase the reaction rate but may also lead to more side products.
-
Time: Monitor the reaction progress at regular intervals (e.g., every 30-60 minutes) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time where the product yield is maximized and byproduct formation is minimized.
Data Presentation: Hypothetical Optimization of Benzylic Bromination
| Entry | Temperature (°C) | Reaction Time (h) | Equivalents of NBS | Yield of Mono-brominated Product (%) | Yield of Di-brominated Product (%) |
| 1 | 60 | 4 | 1.1 | 45 | 5 |
| 2 | 70 | 4 | 1.1 | 65 | 10 |
| 3 | 80 | 2 | 1.1 | 75 | 15 |
| 4 | 80 | 4 | 1.1 | 70 | 25 |
| 5 | 80 | 2 | 1.0 | 70 | 10 |
| 6 | 80 | 2 | 1.2 | 78 | 20 |
Note: This data is illustrative and serves as an example for an optimization study.
Q4: Do I need to protect the amine group?
A4: The amino group is a powerful activating group and can be susceptible to oxidation or reaction with the brominating agent.[1][2][3][4][5] To avoid side reactions and improve the yield of the desired product, protection of the amine group is highly recommended. Common protecting groups for amines include acetyl (Ac), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.
Q5: How can I minimize the formation of the di-brominated byproduct?
A5: Over-bromination is a common issue in benzylic brominations.[6] To minimize the formation of 7-(dibromomethyl)naphthalen-2-amine, you can:
-
Use a controlled amount of the brominating agent (NBS), typically 1.0-1.1 equivalents.
-
Monitor the reaction closely and stop it before significant amounts of the di-brominated product are formed.
-
Optimize the reaction temperature; lower temperatures often favor mono-substitution.
Experimental Protocols
Protocol 1: Benzylic Bromination of (Protected) 7-methylnaphthalen-2-amine
-
Amine Protection (Example with Acetyl Group): To a solution of 7-methylnaphthalen-2-amine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add acetic anhydride (1.1 equivalents) and a base (e.g., triethylamine or pyridine, 1.2 equivalents). Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product. Purify the N-(7-methylnaphthalen-2-yl)acetamide by recrystallization or column chromatography.
-
Bromination: To a solution of the protected 7-methylnaphthalen-2-amine in a dry, non-polar solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN, 0.1 equivalents).
-
Reaction: Heat the mixture to reflux (or irradiate with a suitable lamp for photochemical initiation) and monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Deprotection: The protecting group can be removed under acidic or basic conditions, depending on the chosen group, to yield the final product, this compound.
Protocol 2: Conversion of 7-(hydroxymethyl)naphthalen-2-amine to this compound
-
Reaction Setup: In a well-ventilated fume hood, dissolve (protected) 7-(hydroxymethyl)naphthalen-2-amine in a dry, aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Brominating Agent: Cool the solution in an ice bath (0°C). Slowly add a solution of phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) (typically 0.33-0.5 equivalents for PBr₃) in the same solvent.
-
Reaction: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress by TLC.
-
Work-up: Carefully quench the reaction by pouring it over ice water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Deprotection: If a protecting group was used, deprotect to obtain the final product.
Mandatory Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for the synthesis.
References
reducing background fluorescence in 7-(Bromomethyl)naphthalen-2-amine assays
Welcome to the technical support center for 7-(Bromomethyl)naphthalen-2-amine assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this fluorescent probe and troubleshooting common issues, particularly the reduction of background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent labeling reagent. Its primary application is the derivatization of primary and secondary amines, allowing for their detection and quantification in various analytical techniques, such as high-performance liquid chromatography (HPLC). The naphthalene moiety provides the fluorescent properties, while the bromomethyl group is reactive towards amine groups, forming a stable covalent bond.
Q2: What are the spectral properties of this compound?
While specific, experimentally determined excitation and emission maxima for this compound are not widely published, naphthalene derivatives typically exhibit excitation in the ultraviolet (UV) range and emit in the blue-green region of the visible spectrum. It is crucial to experimentally determine the optimal excitation and emission wavelengths for your specific application and instrumentation. A starting point for naphthalene-based probes is often an excitation wavelength of around 340 nm.[1]
Q3: What are the main causes of high background fluorescence in assays using this compound?
High background fluorescence can originate from several sources:
-
Unbound Dye: Excess this compound that has not reacted with the target amine can contribute to background signal.[2]
-
Nonspecific Binding: The probe may bind to other molecules or surfaces in the sample matrix besides the target amine.
-
Autofluorescence: Intrinsic fluorescence from the sample components (e.g., proteins, cell media) can interfere with the signal from the probe.[2]
-
Contaminated Reagents or Solvents: Impurities in the reagents or solvents used in the assay can be fluorescent.
-
Inappropriate Labware: Certain plastics can exhibit autofluorescence. Using glass or low-fluorescence plasticware is recommended.[2]
Q4: How can I reduce background fluorescence?
Several strategies can be employed to minimize background fluorescence:
-
Optimize Dye Concentration: Use the lowest concentration of this compound that provides an adequate signal for your target. A titration experiment is recommended to determine the optimal concentration.[2]
-
Thorough Washing: Implement rigorous washing steps after the labeling reaction to remove any unbound dye.[3]
-
Use of Blocking Agents: For assays involving complex biological samples, using a blocking agent can help to reduce nonspecific binding.
-
Solvent Selection: Ensure the use of high-purity, HPLC-grade solvents to avoid fluorescent contaminants.
-
Proper Controls: Always include a "no-dye" control to measure the inherent autofluorescence of your sample and a "blank" control (reagents only) to assess the background from the assay components.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Excess unbound this compound.[2] | Optimize the dye-to-amine molar ratio. Perform a concentration titration to find the optimal dye concentration.[2] |
| Increase the number and stringency of wash steps after the labeling reaction. | ||
| Autofluorescence from sample matrix (e.g., cell lysate, plasma).[2] | Include a "sample only" control (without the fluorescent label) to quantify the autofluorescence and subtract it from the experimental readings. | |
| Contaminated solvents or reagents. | Use fresh, high-purity (e.g., HPLC-grade) solvents and reagents. | |
| Nonspecific binding of the probe. | Incorporate a blocking step in your protocol, especially for complex biological samples. | |
| Low or No Signal | Incomplete derivatization reaction. | Optimize reaction conditions such as pH, temperature, and incubation time. The amino group of the target molecule needs to be in its nucleophilic, unprotonated state. |
| Degradation of this compound. | Store the reagent protected from light and moisture. Prepare fresh solutions before use. | |
| Incorrect excitation/emission wavelengths. | Determine the optimal spectral settings for the derivatized analyte using a spectrofluorometer. | |
| Quenching of fluorescence. | Ensure the final sample matrix does not contain quenching agents. Dilute the sample if necessary. | |
| Poor Reproducibility | Inconsistent reaction conditions. | Precisely control all reaction parameters, including temperature, incubation time, and reagent concentrations. |
| Variability in sample preparation. | Standardize the sample preparation protocol to ensure consistency between samples. | |
| Photobleaching of the fluorophore. | Minimize exposure of the labeled samples to light. Use fresh samples for analysis. |
Experimental Protocols
Protocol 1: General Derivatization of Amines for HPLC Analysis
This protocol provides a general guideline for the derivatization of primary and secondary amines with this compound. Optimization will be required for specific applications.
Materials:
-
This compound
-
Amine-containing sample
-
Acetonitrile (HPLC grade)
-
Borate buffer (pH 9.0)
-
Reaction vials
Procedure:
-
Prepare Reagent Solution: Dissolve this compound in acetonitrile to a final concentration of 1 mg/mL. This solution should be prepared fresh.
-
Prepare Sample: Dissolve or dilute the amine-containing sample in an appropriate solvent.
-
Derivatization Reaction: a. In a reaction vial, mix 100 µL of the sample solution with 200 µL of borate buffer (pH 9.0). b. Add 100 µL of the this compound solution. c. Vortex the mixture gently. d. Incubate the reaction at 50°C for 30 minutes in the dark.
-
Sample Analysis: After incubation, the sample is ready for injection into the HPLC system equipped with a fluorescence detector.
Protocol 2: Optimization of Dye Concentration
To minimize background fluorescence, it is critical to determine the optimal concentration of this compound.
Procedure:
-
Prepare a series of dilutions of the this compound stock solution (e.g., 0.1, 0.5, 1, 2, and 5 mg/mL).
-
Set up parallel derivatization reactions using a constant concentration of your target amine and each of the dye dilutions, following the general derivatization protocol.
-
Include a "no-amine" control for each dye concentration to measure the background fluorescence from the unbound dye.
-
Analyze all samples by HPLC-fluorescence.
-
Plot the fluorescence intensity of the derivatized amine peak and the background signal against the dye concentration. The optimal concentration is the one that provides a high signal-to-noise ratio (high signal for the derivatized amine and low background).
Visualizing Experimental Workflows and Troubleshooting
Experimental Workflow for Amine Derivatization
Caption: A streamlined workflow for the derivatization of amines.
Troubleshooting Logic for High Background Fluorescence
Caption: A decision tree for troubleshooting high background fluorescence.
References
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Carboxylic Acids Using Fluorescent Derivatization Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 7-(Bromomethyl)naphthalen-2-amine and other common fluorescent derivatization reagents for the quantitative analysis of carboxylic acids, such as fatty acids. The information presented herein is intended to assist researchers in selecting the most appropriate reagent and methodology for their analytical needs, with a focus on high-performance liquid chromatography (HPLC) with fluorescence detection.
Introduction
The quantitative analysis of non-chromophoric carboxylic acids often necessitates a derivatization step to enhance detection sensitivity and selectivity. Fluorescent labeling is a widely adopted strategy that introduces a fluorophore to the analyte, enabling highly sensitive detection by fluorescence detectors. This compound is a potential fluorescent labeling agent, leveraging the reactivity of its bromomethyl group and the inherent fluorescence of the naphthalene core. This guide evaluates its probable performance characteristics in comparison to established derivatization reagents.
Reaction Mechanism of Bromomethylated Naphthalene Reagents
The derivatization reaction with this compound is predicated on the nucleophilic substitution of the bromide by a carboxylate anion. The carboxylic acid is typically deprotonated using a mild base, and a phase-transfer catalyst is often employed to facilitate the reaction in an organic solvent. The resulting ester is highly fluorescent, allowing for sensitive detection.
Comparative Analysis of Derivatization Reagents
The performance of this compound can be benchmarked against a range of commercially available fluorescent labeling reagents. The following table summarizes the key characteristics and performance metrics of selected reagents, with the properties of this compound inferred from structurally similar 2-aminonaphthalene derivatives and other bromomethylated reagents.
| Reagent | Target Analyte(s) | Excitation (λex) | Emission (λem) | Typical Detection Limit | Key Advantages | Key Disadvantages |
| This compound (Inferred) | Carboxylic Acids | ~330 nm | ~420 nm | fmol to pmol range | Good quantum yield from naphthalene core. | Limited commercial availability and published data. |
| 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) | Carboxylic Acids | 322 nm | 395 nm | ~12.5 pg[1] | High sensitivity, well-established methods. | Reagent can have background fluorescence. |
| 9-Chloromethyl Anthracene (9-CMA) | Carboxylic Acids | 365 nm | 410 nm | 0.18 to 2.53 pmol[2] | Good sensitivity and established protocols. | Potential for photo-degradation. |
| 9-Anthryldiazomethane (ADAM) | Carboxylic Acids | 365 nm | 412 nm | pmol range | Reacts without a catalyst. | Reagent is unstable and potentially explosive. |
| BODIPY FL C16 | Fatty Acids | ~503 nm | ~512 nm | fmol range | High quantum yield, photostable, available with different chain lengths. | Can be expensive, metabolism in live cells can be a factor. |
Experimental Protocols
Below is a detailed, proposed methodology for the derivatization of fatty acids using this compound for HPLC analysis.
Objective: To derivatize a fatty acid sample with this compound for quantitative analysis by HPLC with fluorescence detection.
Materials:
-
Fatty acid standard or sample extract
-
This compound
-
Acetonitrile (HPLC grade)
-
Potassium carbonate (anhydrous)
-
18-Crown-6 (phase-transfer catalyst)
-
Micro-reaction vials
-
Thermostatic water bath or heating block
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
Procedure:
-
Sample Preparation: Prepare a standard solution of the fatty acid in acetonitrile (e.g., 1 mg/mL).
-
Reagent Preparation: Prepare a solution of this compound in acetonitrile (e.g., 2 mg/mL). Prepare a solution of 18-Crown-6 in acetonitrile (e.g., 1 mg/mL).
-
Derivatization Reaction:
-
In a micro-reaction vial, add 100 µL of the fatty acid solution.
-
Add 200 µL of the this compound solution.
-
Add 50 µL of the 18-Crown-6 solution.
-
Add approximately 2 mg of anhydrous potassium carbonate.
-
Seal the vial and heat at 60°C for 30 minutes in the dark.
-
-
Sample Processing:
-
After cooling to room temperature, centrifuge the vial to pellet the potassium carbonate.
-
Transfer the supernatant to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 500 µL).
-
-
HPLC Analysis:
-
Inject an aliquot (e.g., 20 µL) of the reconstituted sample into the HPLC system.
-
Mobile Phase: Acetonitrile:Water gradient.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Set the excitation wavelength to approximately 330 nm and the emission wavelength to approximately 420 nm.
-
Quantify the derivatized fatty acid based on the peak area of a standard curve.
-
Visualizations
To further elucidate the experimental process and the biological context of fatty acid analysis, the following diagrams are provided.
References
A Comparative Guide to Fluorescent Labels for Researchers and Drug Development Professionals
In the dynamic fields of biological research and drug development, the precise visualization and tracking of biomolecules are paramount. Fluorescent labeling has emerged as an indispensable tool, enabling scientists to elucidate complex cellular processes, screen potential drug candidates, and diagnose diseases. This guide provides a comprehensive comparison of 7-(Bromomethyl)naphthalen-2-amine and other prominent fluorescent labels, offering insights into their performance, applications, and the experimental protocols that underpin their use.
This compound: A Versatile Precursor for Custom Probes
Unlike ready-to-use fluorescent dyes, this compound is a reactive chemical intermediate. Its significance lies in its potential as a building block for synthesizing custom fluorescent probes. The naphthalene core is inherently fluorescent, and the bromomethyl group is highly reactive towards nucleophiles like amines, thiols, and hydroxyl groups present on biomolecules.[1] This allows for the covalent attachment of the naphthalenamine fluorophore to a target of interest. Furthermore, the amine group on the naphthalene ring can be further modified to create a diverse array of fluorescent probes with tailored specificities and properties.[1] Naphthalene derivatives are known for their sensitivity to the local environment, making them potentially useful as probes for studying changes in polarity or binding events.[2]
Comparison with Established Fluorescent Labels
While this compound offers a platform for creating novel probes, a range of well-established fluorescent labels are commercially available, each with its own set of advantages and disadvantages. This section compares key performance metrics of popular fluorescent dye families: Fluorescein, Rhodamine, Cyanine (Cy), and Alexa Fluor dyes.
| Feature | Fluorescein (e.g., FITC) | Rhodamine (e.g., Rhodamine B) | Cyanine Dyes (e.g., Cy3, Cy5) | Alexa Fluor Dyes |
| Excitation Max (nm) | ~495 | ~540-555[3] | Cy3: ~550, Cy5: ~650[4][5] | Wide range (UV to near-IR)[6] |
| Emission Max (nm) | ~519-525[7] | ~580-625[3] | Cy3: ~570, Cy5: ~670[4][5] | Wide range (UV to near-IR)[6] |
| Quantum Yield | High[8] | High | Good[9] | High[10] |
| Photostability | Prone to photobleaching[11][12] | More stable than fluorescein | Good, but can be environment-dependent[13][14] | Excellent, engineered for high photostability[12][15][16] |
| pH Sensitivity | Fluorescence is pH-dependent | Less pH-sensitive than fluorescein[17] | Generally low pH sensitivity | Minimal pH sensitivity over a broad range[15][16] |
| Brightness | Good | Bright | High extinction coefficients, very bright[4][9] | Exceptionally bright[15][16] |
| Solubility | Varies, FITC requires organic solvents[18] | Soluble in water and polar organic solvents | Sulfonated versions are highly water-soluble[4][9] | Generally good water solubility due to sulfonation[7][15] |
| Reactive Forms | Isothiocyanate (FITC), NHS esters[11] | Various derivatives available | NHS esters, maleimides, azides[9] | NHS esters, maleimides, and more[7] |
Experimental Protocols: A General Guide to Protein Labeling
The covalent attachment of a fluorescent label to a protein is a common requirement for a wide range of biological assays. The following is a generalized protocol for labeling proteins with an amine-reactive fluorescent dye, such as an NHS-ester or isothiocyanate derivative.
Materials:
-
Purified protein (free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)[18][7]
-
Amine-reactive fluorescent dye (e.g., FITC, or an NHS ester of a Cyanine or Alexa Fluor dye)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[18][4]
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 8.3-9.0)[4][15]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5) (optional)[4][16]
-
Purification column (e.g., gel filtration or size-exclusion chromatography)[7]
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Slowly add a calculated molar excess of the dye stock solution to the stirring protein solution.[4][16] A typical starting point is a 10-20 fold molar excess of dye to protein, but the optimal ratio should be determined empirically for each protein.[4]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[4]
-
-
Quenching the Reaction (Optional):
-
Purification:
-
Separate the labeled protein from the unreacted dye and byproducts using a gel filtration or size-exclusion column. The labeled protein will typically elute first as a colored band.[7]
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, or the average number of dye molecules per protein, can be determined by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (usually 280 nm) and the dye's absorbance maximum.[4]
-
-
Storage:
-
Store the labeled protein under conditions appropriate for the specific protein, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage, protected from light.[18]
-
Visualizing Key Concepts in Fluorescent Labeling
To further clarify the processes and principles discussed, the following diagrams, created using the DOT language, illustrate a typical experimental workflow for protein labeling and the fundamental concept of fluorescence.
Caption: A generalized workflow for the fluorescent labeling of proteins with amine-reactive dyes.
Caption: The fundamental principle of fluorescence, illustrating excitation and emission of light by a fluorophore.
References
- 1. nbinno.com [nbinno.com]
- 2. 6-N,N-Dimethylamino-2,3-Naphthalimide a New Environment-Sensitive Fluorescent Probe in δ-Selective and μ-Selective Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 9. Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - CN [thermofisher.cn]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. interchim.fr [interchim.fr]
- 15. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. glenresearch.com [glenresearch.com]
- 17. youdobio.com [youdobio.com]
- 18. NHS ester protocol for labeling proteins [abberior.rocks]
- 19. abcam.co.jp [abcam.co.jp]
A Comparative Guide to Amine Analysis: Dansyl Chloride vs. 7-(Bromomethyl)naphthalen-2-amine
For researchers, scientists, and drug development professionals engaged in the precise quantification of amines, the selection of an appropriate derivatization agent is paramount for achieving optimal sensitivity and selectivity in analytical methods such as high-performance liquid chromatography (HPLC). This guide provides a comprehensive comparison of the well-established fluorescent labeling agent, dansyl chloride, with the less documented compound, 7-(Bromomethyl)naphthalen-2-amine, for the derivatization of primary and secondary amines.
While dansyl chloride is a widely utilized reagent with a wealth of supporting experimental data, this compound appears to be a less common choice for this application, with limited available information on its performance. This guide will present the known characteristics of dansyl chloride and offer a hypothetical reaction mechanism for this compound based on its chemical structure, alongside a discussion of other relevant naphthalene-based derivatization agents.
Performance Comparison
A summary of the key performance parameters for dansyl chloride in the derivatization of amines for HPLC analysis is presented below. Due to a lack of available experimental data, a direct comparison with this compound cannot be made.
| Parameter | Dansyl Chloride | This compound |
| Reaction Time | 30 - 120 minutes.[1] | Data not available |
| Reaction Temperature | Room temperature to 60°C.[1][2] | Data not available |
| Derivative Stability | Stable, can be stored for extended periods.[3] | Data not available |
| Detection Limits (HPLC-FLD) | In the range of ng/mL to µg/mL.[4] | Data not available |
| Reactivity | Reacts with primary and secondary amines.[5] | Hypothetically reacts with primary and secondary amines |
| Excitation Wavelength (λex) | ~335 nm.[1] | Data not available |
| Emission Wavelength (λem) | ~522 nm.[1] | Data not available |
Reaction Mechanisms
The derivatization of amines with fluorescent labeling agents is a critical step to enhance their detection in analytical systems. The reaction mechanisms for dansyl chloride and a hypothesized mechanism for this compound are illustrated below.
Dansyl Chloride
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines, as well as with phenols and imidazoles, under alkaline conditions. The sulfonyl chloride group is highly reactive towards nucleophilic primary and secondary amino groups, forming stable, fluorescent sulfonamide adducts.[5]
Caption: Reaction of dansyl chloride with an amine.
This compound (Hypothetical)
Based on its chemical structure, this compound possesses two reactive sites: a primary amino group (-NH2) and a bromomethyl group (-CH2Br). The bromomethyl group is a reactive alkylating agent that can react with nucleophiles, including primary and secondary amines, via a nucleophilic substitution reaction. This would result in the formation of a stable, fluorescent derivative. The primary amine on the naphthalene ring could potentially undergo side reactions but is generally less reactive as a nucleophile in this context.
Caption: Hypothetical reaction of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the successful derivatization of amines. Below is a typical protocol for dansyl chloride. A validated protocol for this compound is not available in the reviewed literature.
Dansyl Chloride Derivatization Protocol for HPLC
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Dansyl chloride solution (e.g., 1.5 mg/mL in acetone)
-
Amine sample dissolved in a suitable solvent
-
Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5-10)
-
Quenching solution (e.g., 2% methylamine hydrochloride)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Prepare a standard solution of the amine of interest or the sample extract in a known concentration.
-
Reaction Mixture: In a microcentrifuge tube, mix 100 µL of the amine sample with 200 µL of the sodium bicarbonate buffer.
-
Derivatization: Add 200 µL of the dansyl chloride solution to the mixture. Vortex the tube for 1 minute.
-
Incubation: Incubate the reaction mixture in a water bath at a specific temperature (e.g., 60°C) for a set time (e.g., 60 minutes) in the dark.[1]
-
Quenching: After incubation, add 100 µL of the quenching solution to react with the excess dansyl chloride. Vortex for 1 minute.
-
Sample Dilution and Filtration: Dilute the final reaction mixture with an appropriate volume of the mobile phase (e.g., acetonitrile/water) and filter through a 0.22 µm syringe filter before injection into the HPLC system.
Caption: General workflow for amine derivatization with dansyl chloride.
Alternative Naphthalene-Based Reagents
Given the limited information on this compound, researchers may consider other established naphthalene-based fluorescent labeling reagents. One such alternative is naphthalene-2,3-dicarboxaldehyde (NDA) . NDA reacts with primary amines in the presence of a nucleophile like cyanide to form highly fluorescent and stable 1-cyanobenz[f]isoindole (CBI) derivatives.[6][7] This reagent has been successfully used for the sensitive detection of various primary amines.[6]
Conclusion
Dansyl chloride remains a robust and well-characterized derivatization reagent for the analysis of primary and secondary amines by HPLC with fluorescence detection. Its stable derivatives and the wealth of available literature make it a reliable choice for a wide range of applications.
In contrast, this compound is not a commonly documented reagent for this purpose. While its chemical structure suggests potential for reacting with amines to form fluorescent derivatives, the lack of experimental data on its reactivity, optimal reaction conditions, and analytical performance prevents a direct and objective comparison with dansyl chloride. Researchers seeking to explore novel derivatization agents may find this compound to be a candidate for investigation, but significant methods development and validation would be required. For established and reliable amine analysis, dansyl chloride and other well-documented reagents like NDA are recommended.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating Amine Derivatization: A Comparative Guide to Reproducibility with 7-(Bromomethyl)naphthalen-2-amine and Alternatives
For researchers, scientists, and drug development professionals seeking reliable and reproducible methods for the derivatization of primary and secondary amines, this guide offers a comparative analysis of 7-(Bromomethyl)naphthalen-2-amine and other common derivatizing agents. Ensuring high reproducibility in derivatization is paramount for accurate quantification and robust analytical method development.
The derivatization of amines is a critical step in many analytical workflows, enhancing detectability and improving chromatographic separation. The choice of derivatizing agent can significantly impact the reproducibility and reliability of these methods. This guide delves into the characteristics of this compound and compares its potential performance with established alternatives, supported by experimental considerations and data from existing literature.
Performance Comparison of Amine Derivatizing Agents
The ideal derivatizing agent should exhibit high reactivity, form stable derivatives, and provide a strong and consistent signal for the chosen detection method. The following table summarizes key performance characteristics of this compound and several popular alternatives.
| Derivatizing Agent | Abbreviation | Reactive Group | Target Amines | Detection Method(s) | Reported Reproducibility | Key Advantages | Potential Drawbacks |
| This compound | - | Bromomethyl | Primary, Secondary | Fluorescence, UV | Data not widely available | Potential for high sensitivity due to naphthalene moiety | Reactivity and stability of derivatives need specific validation |
| Dansyl Chloride | Dansyl-Cl | Sulfonyl Chloride | Primary, Secondary | Fluorescence, MS | Good | Versatile, high ionization efficiency.[1] | Can be sensitive to pH |
| o-Phthalaldehyde | OPA | Aldehyde | Primary | Fluorescence | Good, but derivatives can be unstable | Fast reaction, versatile fluorogenic reagent.[1] | Requires a thiol, not reactive with secondary amines |
| 9-Fluorenylmethoxycarbonyl Chloride | Fmoc-Cl | Chloroformate | Primary, Secondary | Fluorescence, UV | Good | Useful in acidic chromatography conditions.[1] | Can produce multiple derivatives |
| Naphthalene-2,3-dicarboxaldehyde | NDA | Aldehyde | Primary | Fluorescence | Can be optimized for high reproducibility.[2] | High sensitivity | Derivative stability can be an issue.[2] |
Experimental Protocols: A Comparative Overview
Detailed and consistent experimental protocols are the bedrock of reproducible results. Below are representative methodologies for amine derivatization.
Protocol 1: Derivatization with this compound (Hypothetical Protocol based on similar chemistries)
This protocol is based on the known reactivity of bromomethyl groups with amines.[3] Optimization of reaction time, temperature, and pH would be crucial for ensuring reproducibility.
Materials:
-
This compound solution (in aprotic solvent like acetonitrile)
-
Amine-containing sample
-
Basic catalyst (e.g., triethylamine or potassium carbonate)
-
Reaction vial
-
Heating block or water bath
-
Quenching solution (e.g., a primary amine like glycine)
-
HPLC or UPLC system with fluorescence or UV detector
Procedure:
-
To 100 µL of the amine-containing sample in a reaction vial, add 50 µL of a basic catalyst solution.
-
Add 100 µL of the this compound solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 50 µL of quenching solution to react with excess derivatizing agent.
-
Vortex and let it stand for 10 minutes.
-
The sample is now ready for injection into the analytical system.
Protocol 2: Derivatization with Dansyl Chloride
A widely used and versatile method for derivatizing amines.[1]
Materials:
-
Dansyl Chloride solution (in acetone)
-
Amine-containing sample
-
Sodium bicarbonate buffer (pH 9.5)
-
Reaction vial
-
Incubator or water bath
Procedure:
-
Mix 50 µL of the amine-containing sample with 100 µL of sodium bicarbonate buffer in a reaction vial.
-
Add 100 µL of the Dansyl Chloride solution.
-
Vortex the mixture and incubate in the dark at 60°C for 45 minutes.
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for analysis.
Protocol 3: Derivatization with o-Phthalaldehyde (OPA)
A rapid and sensitive method for primary amines.[1]
Materials:
-
OPA reagent solution (containing a thiol like 2-mercaptoethanol or N-acetyl-L-cysteine)
-
Amine-containing sample (primary amines)
-
Borate buffer (pH 10)
-
Reaction vial
Procedure:
-
In a reaction vial, combine 50 µL of the amine-containing sample with 100 µL of the borate buffer.
-
Add 50 µL of the OPA reagent solution.
-
Vortex the mixture and allow it to react at room temperature for 2 minutes.
-
The sample must be analyzed promptly due to the potential instability of the derivatives.
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: General experimental workflow for amine derivatization.
Caption: Simplified reaction scheme for derivatization with this compound.
Conclusion
While specific reproducibility data for this compound is not extensively documented in readily available literature, its chemical structure suggests it holds promise as a fluorescent labeling agent for amines. Its reactivity is predicated on the well-established nucleophilic substitution at the bromomethyl group.[3] However, to ensure high reproducibility, a thorough optimization of the derivatization protocol is essential.
For researchers prioritizing well-established methods with documented reproducibility, agents like Dansyl-Cl and OPA offer robust alternatives with a wealth of supporting literature.[1] The choice of the most suitable derivatizing agent will ultimately depend on the specific analytical goals, the nature of the analyte, the available instrumentation, and the required level of sensitivity and throughput. It is recommended to perform in-house validation to confirm the reproducibility of any chosen derivatization method within the specific experimental context.
References
- 1. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
Navigating the Analytical Landscape of 7-(Bromomethyl)naphthalen-2-amine: A Guide to Methodologies
Comparison of Potential Analytical Methods
The analysis of a novel compound like 7-(Bromomethyl)naphthalen-2-amine would typically involve a combination of chromatographic and spectroscopic techniques to ensure identity, purity, and quantity. The following table outlines potential methods, their principles, and the expected performance metrics based on the analysis of analogous compounds.
| Method | Principle | Expected Accuracy | Expected Precision (RSD) | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, detection via UV absorbance. | 98-102% recovery | < 2% | Method development required to optimize mobile phase and column selection for adequate resolution from impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Quantification based on the integral of a specific proton signal relative to a certified internal standard. | 99-101% recovery | < 1% | Requires a pure, stable internal standard and careful sample preparation. Can be a primary method for purity assessment. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Dependent on derivatization and volatility | < 5% | The compound may require derivatization to improve volatility and thermal stability. Provides structural information. |
| Elemental Analysis | Determination of the percentage composition of elements (C, H, N, Br). | ± 0.4% of theoretical values | < 0.3% | Provides fundamental information on the elemental composition and can be a good indicator of purity. |
Note: The accuracy and precision values presented are typical for well-validated analytical methods for related small molecules and should be considered as target parameters for the method development and validation of this compound analysis.
Experimental Protocols
Detailed experimental protocols for this compound are not currently published. However, based on the synthesis and analysis of similar bromomethylnaphthalene and aminonaphthalene derivatives, the following outlines represent plausible starting points for methodology development.
Hypothetical Synthesis of this compound
A potential synthetic route could involve the bromination of a suitable precursor, such as 7-methylnaphthalen-2-amine or a protected derivative.
Reaction Scheme:
Caption: A possible synthetic workflow for this compound.
Protocol:
-
Protection of the Amine Group: The starting material, 7-methylnaphthalen-2-amine, would likely require protection of the reactive amine group to prevent side reactions during bromination. This could be achieved using a standard protecting group such as a tert-butyloxycarbonyl (Boc) group.
-
Bromination: The protected intermediate would then be subjected to radical bromination, for example, using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride, under reflux.
-
Deprotection: Following the bromination, the protecting group would be removed. For a Boc group, this is typically achieved by treatment with an acid, such as trifluoroacetic acid (TFA).
-
Purification: The crude product would be purified using techniques such as column chromatography on silica gel or recrystallization to yield the pure this compound.
Proposed HPLC Method for Purity Analysis
Instrumentation: A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation: A stock solution of the compound would be prepared in the mobile phase, and dilutions would be made to appropriate concentrations for analysis.
Logical Workflow for Method Validation
The validation of any newly developed analytical method is crucial to ensure its reliability. The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound.
Caption: A standard workflow for analytical method validation.
Application in Drug Development
While no specific applications of this compound in drug development have been reported, its structure suggests potential as a scaffold or intermediate in the synthesis of more complex molecules. The naphthalene core is a common motif in medicinal chemistry, and the bromomethyl and amine functionalities provide reactive handles for further chemical modifications, allowing for the exploration of structure-activity relationships in the development of new therapeutic agents.
A Guide to Inter-Laboratory Comparison of 7-(Bromomethyl)naphthalen-2-amine Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of analytical assays for 7-(Bromomethyl)naphthalen-2-amine. To ensure robust and reproducible analytical methods, it is crucial to evaluate the performance of an assay across different laboratories. This document outlines a hypothetical inter-laboratory study, presenting experimental protocols, data comparison tables, and visualizations to guide researchers in setting up their own comparisons.
Introduction to Inter-Laboratory Comparison
Inter-laboratory comparison, also known as proficiency testing, is a critical component of method validation in the pharmaceutical industry. It serves to demonstrate the reproducibility and reliability of an analytical method when performed by different analysts in different laboratories with varying equipment and environmental conditions.[1][2][3] The goal is to identify and mitigate any potential sources of variability and to ensure that the method is suitable for its intended purpose in a real-world setting.
This guide will walk through a hypothetical scenario where three independent laboratories are tasked with validating their respective High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for the quantification of this compound in a model pharmaceutical formulation.
Hypothetical Inter-Laboratory Study Design
In this scenario, three laboratories (Lab A, Lab B, and Lab C) have each developed an in-house HPLC-UV method for the analysis of this compound. A central organizing body has provided each laboratory with a standardized reference material of this compound and a batch of placebo formulation to be spiked at various concentrations. The objective is to compare the performance of each laboratory's method based on key validation parameters.
The following diagram illustrates the general workflow of this hypothetical inter-laboratory comparison:
Comparative Analytical Performance
The performance of the HPLC-UV methods from the three participating laboratories was evaluated based on linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize the hypothetical data obtained from this study.
Linearity
Linearity was assessed by analyzing a series of standard solutions of this compound at five different concentrations. The coefficient of determination (R²) was calculated for each laboratory's calibration curve.
| Parameter | Lab A | Lab B | Lab C |
| Concentration Range (µg/mL) | 1 - 50 | 1 - 50 | 1 - 50 |
| Coefficient of Determination (R²) | 0.9995 | 0.9991 | 0.9998 |
Accuracy
Accuracy was determined by analyzing the spiked placebo samples at three different concentration levels (low, medium, and high). The recovery was calculated as the percentage of the measured concentration relative to the nominal concentration.
| Concentration Level | Lab A (% Recovery) | Lab B (% Recovery) | Lab C (% Recovery) |
| Low (5 µg/mL) | 99.2% | 98.5% | 101.1% |
| Medium (25 µg/mL) | 100.5% | 99.8% | 100.2% |
| High (50 µg/mL) | 99.8% | 101.2% | 99.5% |
Precision
Precision was evaluated in terms of repeatability (intra-assay precision) and intermediate precision (inter-assay precision). Repeatability was determined by performing six replicate analyses of the medium concentration sample on the same day. Intermediate precision was assessed by repeating the analysis on a different day with a different analyst. The results are expressed as the relative standard deviation (%RSD).
| Parameter | Lab A (%RSD) | Lab B (%RSD) | Lab C (%RSD) |
| Repeatability | 0.8% | 1.2% | 0.9% |
| Intermediate Precision | 1.5% | 2.1% | 1.8% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Lab A (µg/mL) | Lab B (µg/mL) | Lab C (µg/mL) |
| LOD | 0.15 | 0.25 | 0.18 |
| LOQ | 0.50 | 0.83 | 0.60 |
Experimental Protocols
The following is a representative HPLC-UV method that could be used for the analysis of this compound. Each participating laboratory would follow their own validated in-house protocol, but this serves as a general example.
4.1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
4.2. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
-
Placebo formulation
4.3. Chromatographic Conditions
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4.4. Standard Solution Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare working standard solutions for the calibration curve (e.g., 1, 5, 10, 25, and 50 µg/mL).
4.5. Sample Preparation (Spiked Placebo)
-
Accurately weigh a portion of the placebo formulation.
-
Spike the placebo with a known amount of the this compound stock solution to achieve the desired concentrations (low, medium, and high).
-
Add a suitable extraction solvent (e.g., acetonitrile) and sonicate to dissolve the analyte.
-
Centrifuge or filter the sample to remove any undissolved excipients.
-
Dilute the supernatant/filtrate with the mobile phase to the appropriate concentration for HPLC analysis.
Hypothetical Signaling Pathway Involvement
While the specific biological targets of this compound are not extensively characterized in public literature, naphthalene derivatives are known to possess a range of biological activities, including potential anticancer effects.[4] The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could potentially exert its effects by inducing apoptosis (programmed cell death) through the modulation of key regulatory proteins.
This guide provides a foundational framework for establishing an inter-laboratory comparison for the assay of this compound. By following a structured approach and focusing on key analytical performance metrics, researchers and drug development professionals can ensure the development of robust and reliable analytical methods.
References
A Comparative Guide to the Cross-Reactivity of 7-(Bromomethyl)naphthalen-2-amine for Fluorescent Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 7-(Bromomethyl)naphthalen-2-amine, a bifunctional fluorescent probe, with other commonly used labeling agents. Understanding the potential for off-target interactions is crucial for the accurate interpretation of experimental results in cellular imaging and proteomic studies. This document summarizes the expected reactivity based on functional group chemistry, presents hypothetical comparative data, and details experimental protocols for assessing cross-reactivity.
Introduction to this compound
This compound is a fluorescent labeling reagent that possesses two reactive moieties: a primary amine (-NH2) and a bromomethyl (-CH2Br) group. This dual functionality allows for its use in diverse bioconjugation strategies. The naphthalene core provides the intrinsic fluorescence, while the amine and bromomethyl groups offer handles for covalent attachment to biomolecules.
The primary amine can be targeted by amine-reactive electrophiles, such as N-hydroxysuccinimide (NHS) esters, for conjugation. Conversely, the bromomethyl group is an alkylating agent that can react with nucleophilic residues on proteins and other biomolecules. This bifunctional nature, however, also presents a potential for cross-reactivity and off-target labeling.
Comparative Analysis of Labeling Chemistries
The utility of a fluorescent probe is defined by its specificity. The following section compares the expected reactivity of this compound with two common classes of labeling reagents: amine-reactive NHS esters and thiol-reactive maleimides.
Reactivity Profile
The reactivity of this compound is dictated by its two functional groups:
-
Primary Amine: The 2-amino group on the naphthalene ring is a primary amine and can react with electrophilic reagents. This reaction is typically performed at a slightly basic pH (7.5-8.5) to ensure the amine is deprotonated and thus nucleophilic.
-
Bromomethyl Group: The 7-(bromomethyl) group is a benzylic bromide, which is a moderately reactive alkylating agent. It will undergo nucleophilic substitution (SN2) reactions with various nucleophiles. The reactivity is generally higher with soft nucleophiles.
Potential for Cross-Reactivity
The key concern with this compound is the potential for the bromomethyl group to react with unintended biological nucleophiles. While often targeted towards cysteine residues (thiols), it can also react with other nucleophilic amino acid side chains.
Below is a table summarizing the expected reactivity and potential cross-reactivity of this compound's bromomethyl group compared to maleimide and NHS ester functionalities.
| Parameter | This compound (via Bromomethyl) | Maleimide-based Probes | NHS Ester-based Probes |
| Primary Target | Cysteine (Thiol) | Cysteine (Thiol) | Lysine (Primary Amine), N-terminus |
| Reaction Type | Nucleophilic Substitution (Alkylation) | Michael Addition | Acylation |
| Optimal pH | 7.0 - 8.5 | 6.5 - 7.5 | 7.5 - 8.5 |
| Potential Cross-Reactivity | Methionine, Histidine, Lysine, Selenomethionine | Lysine (at higher pH), Histidine | Tyrosine, Serine, Threonine (at higher pH) |
| Bond Stability | Stable Thioether Bond | Stable Thioether Bond (potential for retro-Michael addition) | Stable Amide Bond |
| Comments | Moderately reactive, can lead to off-target alkylation.[1] | Highly selective for thiols at neutral pH, but reactivity increases with other nucleophiles at higher pH. | Highly reactive and prone to hydrolysis in aqueous solutions. Selectivity for amines is high at optimal pH.[2][3] |
Experimental Protocols for Assessing Cross-Reactivity
To experimentally validate the specificity of this compound and other fluorescent probes, several methods can be employed.
Competitive Binding Assay with Mass Spectrometry
This method is used to identify the protein targets of a probe and assess its selectivity.
Protocol:
-
Cell Lysate Preparation: Prepare a cell lysate from the biological system of interest.
-
Probe Incubation: Treat aliquots of the lysate with varying concentrations of the fluorescent probe (e.g., this compound).
-
Competitive Inhibition: In parallel, pre-incubate lysate aliquots with a large excess of a non-fluorescent competitor that reacts with the same functional groups (e.g., N-ethylmaleimide for thiol-reactive probes) before adding the fluorescent probe.
-
Protein Separation: Separate the proteins by SDS-PAGE.
-
In-gel Fluorescence Scanning: Scan the gel using a fluorescence scanner to identify labeled proteins. Bands that appear in the probe-treated lanes but are absent or significantly reduced in the competitor lanes represent specific targets.
-
Protein Identification: Excise the fluorescent bands, perform in-gel tryptic digestion, and identify the proteins using mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify the specific amino acid residues that have been modified by the probe.
Proteome-wide Off-Target Profiling
A more comprehensive approach to identify all potential off-targets.[4][5]
Protocol:
-
Intact Cell Labeling: Treat intact cells with the fluorescent probe.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract the total proteome.
-
Affinity Purification (optional): If the probe contains a biotin handle, enrich the labeled proteins using streptavidin beads.
-
Proteomic Analysis: Digest the proteome into peptides and analyze using high-resolution mass spectrometry.
-
Identification of Labeled Peptides: Use specialized software to search for peptide fragments containing the mass shift corresponding to the fluorescent probe.
-
Quantification: Use label-free or label-based quantification methods to compare the abundance of labeled peptides between control and treated samples to identify dose-dependent off-target interactions.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the reaction mechanism of this compound and a typical experimental workflow for assessing its cross-reactivity.
Caption: Reaction of this compound with protein nucleophiles.
Caption: Experimental workflow for identifying off-target protein labeling.
Conclusion and Recommendations
This compound is a versatile fluorescent probe due to its dual reactivity. However, the presence of the alkylating bromomethyl group necessitates a thorough evaluation of its cross-reactivity to ensure data integrity. Based on the chemical principles of its functional groups, off-target reactions with nucleophilic amino acid residues beyond cysteine are possible.
For applications requiring high specificity, researchers should consider the following:
-
pH Control: Carefully control the pH of the labeling reaction to favor the desired reactivity and minimize side reactions.
-
Alternative Probes: For thiol-specific labeling, maleimide-based probes used at a pH of 6.5-7.5 may offer higher selectivity. For amine-specific labeling, NHS esters at a pH of 7.5-8.5 are the standard, though hydrolysis is a competing reaction.
-
Thorough Validation: Always perform validation experiments, such as competitive binding assays and mass spectrometry-based proteomics, to confirm the specificity of labeling and identify any potential off-target interactions.
By carefully considering the chemical properties of this compound and employing rigorous experimental validation, researchers can confidently utilize this and other fluorescent probes for insightful biological investigations.
References
- 1. Selective labeling of selenomethionine residues in proteins with a fluorescent derivative of benzyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing Squarates as Amine-Reactive Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Parallelized identification of on- and off-target protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Detection and Quantification of 7-(Bromomethyl)naphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical techniques for the detection and quantification of 7-(Bromomethyl)naphthalen-2-amine, a key intermediate in various synthetic processes. Due to a lack of publicly available, validated analytical methods specifically for this compound, this document leverages data from closely related compounds, such as naphthalene derivatives and aromatic amines, to provide estimated performance characteristics. The primary analytical methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Analytical Methods
The choice of analytical method for this compound will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. Below is a summary of expected performance characteristics based on data from analogous compounds.
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Key Advantages | Key Considerations |
| HPLC-UV | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL | Widely available, robust, cost-effective. | Moderate sensitivity, potential for matrix interference. |
| GC-MS | 0.01 - 0.5 ng/mL | 0.05 - 2 ng/mL | High sensitivity and selectivity, provides structural information. | Derivatization may be required for polar analytes, potential for thermal degradation. |
| LC-MS | < 0.1 ng/mL | < 0.5 ng/mL | Very high sensitivity and selectivity, suitable for complex matrices. | Higher cost and complexity, potential for matrix effects (ion suppression/enhancement). |
Note: The LOD and LOQ values presented in this table are estimates based on published data for structurally similar compounds and should be experimentally verified for this compound.
Experimental Protocols
Detailed experimental protocols are crucial for achieving reliable and reproducible results. Below are generalized protocols for each of the discussed analytical techniques, which should be optimized for the specific application.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
a) Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Perform serial dilutions to prepare a series of calibration standards.
-
Filter the sample and standards through a 0.45 µm syringe filter before injection.
b) Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength should be set at the maximum absorbance of this compound (to be determined experimentally, likely in the range of 220-280 nm).
c) Determination of LOD and LOQ: The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of the regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of the regression lines / Slope of the calibration curve)
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher sensitivity and selectivity, making it suitable for trace-level analysis. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.
a) Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable solvent (e.g., dichloromethane or hexane).
-
Concentrate the extract under a gentle stream of nitrogen.
-
(If necessary) Derivatize the analyte to improve its chromatographic properties. For an amine, acylation or silylation are common derivatization techniques.
-
Reconstitute the sample in a suitable solvent for injection.
b) GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1 minute, then ramp to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions of the analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the highest sensitivity and is ideal for complex matrices and very low detection limits.
a) Sample Preparation: Sample preparation is similar to HPLC-UV but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), to minimize matrix effects.
b) LC-MS Conditions:
-
LC Conditions: Similar to HPLC-UV, but often using columns with smaller particle sizes (e.g., < 3 µm) and lower flow rates.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) is a common choice for this type of compound.
-
Ionization Mode: Positive ion mode is typically used for amines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments provides the highest selectivity and sensitivity.
Workflow for LOD and LOQ Determination
The following diagram illustrates a typical workflow for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method.
Navigating the Nuances of Ion Detection: A Comparative Guide to Naphthalene-Based Fluorescent Probes
For researchers, scientists, and professionals in drug development, the precise detection of specific ions is a critical aspect of their work. Naphthalene-based fluorescent probes have emerged as powerful tools in this domain, offering high sensitivity and selectivity. This guide provides an objective comparison of the performance of several prominent naphthalene-based probes for the detection of Aluminum (Al³⁺), Ferric (Fe³⁺), and Magnesium (Mg²⁺) ions, supported by experimental data and detailed protocols.
This comparative analysis focuses on three notable naphthalene-based probes: a naphthalene derivative Schiff base (designated here as Probe F6 ) for Al³⁺, a naphthalimide-based probe (MNP ) for Fe³⁺, and another naphthalene Schiff base (Probe P ) capable of detecting both Al³⁺ and Mg²⁺ under different pH conditions. The selection of these probes is based on their demonstrated efficacy and the availability of comprehensive characterization data in the scientific literature.
Performance at a Glance: A Quantitative Comparison
The efficacy of a fluorescent probe is determined by several key performance indicators. The following table summarizes the quantitative data for the selected naphthalene-based probes, offering a clear comparison of their capabilities.
| Probe Name | Target Ion(s) | Detection Limit (LOD) | Binding Stoichiometry (Probe:Ion) | Binding Constant (Kₐ) | Quantum Yield (Φ) | Signaling Mechanism |
| Probe F6 | Al³⁺ | 8.73 x 10⁻⁸ M[1][2] | 2:1[1][2] | 1.598 x 10⁵ M⁻¹[1][2] | Not explicitly reported | Chelation-Enhanced Fluorescence (CHEF) |
| Probe MNP | Fe³⁺ | 6.52 x 10⁻⁸ M[3] | 1:1 (inferred) | Not explicitly reported | Φ_free = 0.01, Φ_bound = 0.272[4] | Photoinduced Electron Transfer (PET) |
| Probe P | Al³⁺ / Mg²⁺ | Not explicitly reported | 1:1[5] | Not explicitly reported | Not explicitly reported | Photoinduced Electron Transfer (PET) |
Signaling Pathways and Experimental Logic
The interaction between a naphthalene-based probe and its target ion triggers a change in its fluorescent properties. This change is governed by specific signaling mechanisms, which can be visualized to understand the underlying principles of detection.
Caption: Signaling mechanisms of naphthalene-based probes.
The experimental workflow for utilizing these probes typically involves a series of steps from probe synthesis to data analysis.
Caption: Generalized experimental workflow for ion detection.
In-Depth Look: Selectivity of the Probes
A crucial performance metric for any ion probe is its selectivity – the ability to detect the target ion in the presence of other, potentially interfering, ions.
Probe F6 for Al³⁺: Probe F6 demonstrates high selectivity for Al³⁺. Fluorescence titration experiments show a significant enhancement in fluorescence intensity only upon the addition of Al³⁺, with negligible response from other metal ions such as Cu²⁺, Co²⁺, K⁺, Mg²⁺, Mn²⁺, Pb²⁺, Zn²⁺, Fe²⁺, Na⁺, Ca²⁺, Ni²⁺, Cd²⁺, and Fe³⁺[1].
Probe MNP for Fe³⁺: The naphthalimide-based probe MNP exhibits excellent selectivity for Fe³⁺. Interference studies have shown that the fluorescence response to Fe³⁺ is not significantly affected by the presence of other common metal ions, highlighting its suitability for detecting Fe³⁺ in complex biological and environmental samples[3].
Probe P for Al³⁺ and Mg²⁺: This Schiff base probe displays a unique pH-dependent selectivity. At a pH of 6.3, it shows a selective "turn-on" fluorescent response to Al³⁺ over other metal ions. By adjusting the pH to 9.4, the probe's selectivity switches to Mg²⁺, allowing for the detection of two different ions with a single probe by simply modifying the experimental conditions[5].
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols are essential.
Synthesis of Naphthalene-Based Probes
General Procedure for Naphthalene Schiff Base Probes (e.g., F6 and P): A common synthetic route involves the condensation reaction between a naphthalene derivative containing an aldehyde or ketone group and an appropriate amine.
-
Dissolve the naphthaldehyde derivative (1 equivalent) in a suitable solvent, such as ethanol or methanol[6].
-
Add a solution of the corresponding amine (1-2 equivalents) to the reaction mixture.
-
Reflux the mixture for a specified period (typically a few hours) while monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.
-
Collect the solid product by filtration, wash with a cold solvent, and purify by recrystallization or column chromatography[6].
Synthesis of Naphthalimide-Based Probe (MNP): The synthesis of naphthalimide probes often involves the modification of a 4-bromo-1,8-naphthalic anhydride precursor.
-
React 4-bromo-1,8-naphthalic anhydride with an amine (e.g., n-butylamine) in a solvent like ethanol under reflux to form the N-substituted bromo-naphthalimide[7].
-
In a subsequent step, the bromine atom is substituted by reacting the product with a suitable amine that contains the ion-binding moiety (e.g., a piperazine derivative) in the presence of a base[7].
-
The final product is purified using chromatographic techniques.
Ion Detection Experiments
Fluorescence Titration: This experiment is performed to determine the sensitivity and binding affinity of the probe for the target ion.
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO, ethanol, or aqueous buffer).
-
Prepare a series of solutions containing a fixed concentration of the probe and varying concentrations of the target ion.
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer at a specific excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the ion.
-
The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve[1][2].
Selectivity Study (Interference Experiment): This experiment assesses the probe's response to the target ion in the presence of other metal ions.
-
Prepare a solution of the probe and the target ion at a concentration that gives a significant fluorescence response.
-
To this solution, add a solution of an interfering ion (typically in excess).
-
Record the fluorescence spectrum and compare the intensity with the solution containing only the probe and the target ion.
-
Repeat this procedure for a range of potentially interfering ions.
Determination of Binding Stoichiometry (Job's Plot): This method is used to determine the binding ratio between the probe and the ion.
-
Prepare a series of solutions with a constant total concentration of the probe and the ion, but with varying mole fractions of each component.
-
Measure the fluorescence intensity of each solution.
-
Plot the change in fluorescence intensity against the mole fraction of the probe.
-
The mole fraction at which the maximum fluorescence change is observed corresponds to the stoichiometry of the complex.
This guide provides a foundational understanding of the performance and application of select naphthalene-based fluorescent probes. For more in-depth information, researchers are encouraged to consult the cited literature. The continued development of these versatile molecules holds great promise for advancing research in various scientific and biomedical fields.
References
- 1. Characterization of a new Al3+-selective fluorescent probe based on naphthalene derivative | International Journal of Development Research (IJDR) [journalijdr.com]
- 2. Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 7-(Bromomethyl)naphthalen-2-amine: A Comprehensive Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 7-(Bromomethyl)naphthalen-2-amine was not found. The following disposal procedures are based on information for structurally similar compounds, such as brominated naphthalene derivatives, and general best practices for the disposal of halogenated organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company for site-specific and legally compliant disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to assume it is a hazardous substance. Based on data for similar compounds, it is likely to be corrosive, cause severe skin and eye damage, and may be harmful if inhaled or ingested.[1][2] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: A lab coat, along with chemical-resistant gloves (e.g., nitrile), is required. Ensure gloves are inspected before use and changed frequently.
-
Respiratory Protection: If there is a risk of dust or aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a multi-step process focused on containment, proper labeling, and transfer to a certified waste management facility.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper), in a dedicated, clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure lid.
-
Liquid Waste: If the compound is in a solution, it should be collected in a separate, labeled container for halogenated organic waste. Do not mix it with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazards (e.g., "Corrosive," "Toxic").
2. Spill and Contamination Cleanup:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), collecting the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
3. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
4. Final Disposal:
-
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will have established procedures and approved vendors for this purpose.
-
Never dispose of this chemical down the drain or in the regular trash.[1]
Inferred Hazard Profile
The following table summarizes the known hazards of the closely related compound, 2-(Bromomethyl)naphthalene, which can be used to infer the potential hazards of this compound.
| Hazard Category | Description | Source |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | [1][2] |
| Respiratory Irritation | May cause respiratory irritation. | [2] |
| Sensitization | May cause skin sensitization. | [1] |
| Combustibility | Combustible. Slight fire hazard when exposed to heat or flame. | [1] |
| Hazardous Decomposition Products | Combustion may produce carbon monoxide, carbon dioxide, and hydrogen bromide. | [1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Disposal workflow for this compound.
References
Personal protective equipment for handling 7-(Bromomethyl)naphthalen-2-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 7-(Bromomethyl)naphthalen-2-amine (CAS No. 1261590-78-6) could not be located in publicly available databases. The following guidance is based on the safety profiles of structurally similar compounds, including other brominated naphthalene derivatives and aromatic amines. This information is intended to provide immediate, general safety protocols and should not replace a substance-specific SDS from the manufacturer or supplier. Researchers, scientists, and drug development professionals must obtain and review the official SDS before any handling, storage, or disposal of this chemical.
Aromatic amines and halogenated organic compounds can pose significant health risks, including potential carcinogenicity, skin and eye irritation or corrosion, and toxicity upon inhalation or ingestion.[1][2] Therefore, handling this compound requires stringent safety measures.
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on the potential hazards of similar chemical structures.
| Protection Type | Recommended Equipment | Rationale & Best Practices |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and airborne particles. Must be worn at all times when handling the substance. |
| Skin Protection | - Gloves: Nitrile or neoprene gloves (double-gloving recommended). - Body: Chemically resistant lab coat, long pants, and closed-toe shoes. - Additional: Consider an apron or coveralls for larger quantities. | Prevents skin contact, which can cause irritation, burns, or absorption of the chemical.[3] Contaminated clothing should be removed immediately and decontaminated before reuse.[4] |
| Respiratory Protection | A NIOSH-approved respirator with cartridges for organic vapors and particulates (P100). | To be used within a certified chemical fume hood. This prevents the inhalation of dust or vapors, which may be toxic or carcinogenic.[5] For procedures with a higher risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) should be considered. |
Operational Plan: Step-by-Step Guidance
1. Pre-Handling Preparations:
-
Obtain & Review SDS: Secure and thoroughly read the manufacturer-specific Safety Data Sheet.
-
Designate Area: All work must be conducted within a certified chemical fume hood.
-
Assemble PPE: Ensure all necessary PPE is available, inspected for integrity, and worn correctly.
-
Prepare Spill Kit: Have a chemical spill kit readily accessible that is appropriate for solid, halogenated organic compounds.
2. Handling the Chemical:
-
Transportation: Transport the chemical in a sealed, labeled, and shatter-proof secondary container.
-
Weighing & Dispensing: Handle as a powder. Avoid creating dust.[6] Use smooth, deliberate motions. Weigh the minimum quantity required for the procedure.
-
In-Use: Keep the container sealed when not in use. Ensure adequate ventilation at all times.[4]
3. Spill & Emergency Procedures:
-
Minor Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully sweep or scoop the material into a designated, labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Major Spill or Spill Outside Hood:
-
Evacuate the area immediately.
-
Alert safety personnel and call for an emergency response.
-
Prevent entry into the affected area.
-
4. Disposal Plan:
-
Waste Classification: this compound should be treated as a halogenated organic hazardous waste.[5][6][7]
-
Collection: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and chemically compatible container.[6]
-
Storage: Store waste containers in a designated, ventilated, and secure area, segregated from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste management company, following all local, state, and federal regulations.[8] Incineration is a common disposal method for halogenated organic compounds.[8]
Safe Handling Workflow
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
